2,3-Difluoro-4-methylbenzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,3-difluoro-4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSLGRQGXKEAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CO)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2,3-Difluoro-4-methylbenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a viable synthetic pathway for the preparation of 2,3-Difluoro-4-methylbenzyl alcohol, a valuable intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical applications. The described methodology is based on established organic chemistry principles and provides a two-step route commencing with the formylation of 1,2-difluoro-3-methylbenzene, followed by the reduction of the resulting aldehyde.
Core Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a two-step process:
-
Formylation of 1,2-difluoro-3-methylbenzene: This initial step involves the introduction of a formyl group (-CHO) onto the aromatic ring to produce 2,3-difluoro-4-methylbenzaldehyde. Two primary methods are proposed: Directed ortho-Metalation (DoM) and the Vilsmeier-Haack reaction.
-
Reduction of 2,3-difluoro-4-methylbenzaldehyde: The intermediate aldehyde is subsequently reduced to the target primary alcohol, this compound, using a mild and selective reducing agent.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the proposed synthetic route. Please note that yields are estimates based on typical reactions of this nature and may vary depending on specific experimental conditions and optimization.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) | Purity (%) |
| 1 | Formylation (DoM) | 1,2-Difluoro-3-methylbenzene | 2,3-Difluoro-4-methylbenzaldehyde | n-BuLi, TMEDA, Dry THF, DMF | 60-75 | >95 |
| 1 | Formylation (Vilsmeier-Haack) | 1,2-Difluoro-3-methylbenzene | 2,3-Difluoro-4-methylbenzaldehyde | POCl₃, Dry DMF | 50-70 | >95 |
| 2 | Reduction | 2,3-Difluoro-4-methylbenzaldehyde | This compound | Sodium Borohydride (NaBH₄), Methanol (MeOH) | >90 | >98 |
Experimental Protocols
Step 1: Formylation of 1,2-Difluoro-3-methylbenzene (via Directed ortho-Metalation)
This protocol describes the regioselective formylation of 1,2-difluoro-3-methylbenzene to yield 2,3-difluoro-4-methylbenzaldehyde using directed ortho-metalation.
Materials:
-
1,2-Difluoro-3-methylbenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with anhydrous THF.
-
Reagent Addition: 1,2-Difluoro-3-methylbenzene (1.0 eq) and TMEDA (1.2 eq) are added to the THF. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Formylation: Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture, ensuring the temperature remains below -70 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C.
-
Work-up: The mixture is transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated NaHCO₃ solution and brine, then dried over anhydrous MgSO₄.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2,3-difluoro-4-methylbenzaldehyde.[1][2][3]
Step 2: Reduction of 2,3-Difluoro-4-methylbenzaldehyde
This protocol details the reduction of the intermediate aldehyde to the target benzyl alcohol using sodium borohydride.
Materials:
-
2,3-Difluoro-4-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: 2,3-Difluoro-4-methylbenzaldehyde (1.0 eq) is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Reduction: Sodium borohydride (1.5 eq) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: The reaction is quenched by the slow addition of deionized water at 0 °C. The pH is then adjusted to ~7 with 1 M HCl.
-
Extraction: The methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 50 mL).
-
Work-up: The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.
-
Isolation: The solvent is evaporated under reduced pressure to yield this compound as the final product. Further purification, if necessary, can be achieved by recrystallization or column chromatography.[4][5][6]
Synthesis Pathway Diagram
Caption: Synthetic route to this compound.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4-Methylbenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to (2,3-difluoro-4-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,3-difluoro-4-methylphenyl)methanol, a fluorinated aromatic alcohol, represents a key building block in the synthesis of advanced pharmaceutical compounds and other specialty chemicals. The strategic incorporation of fluorine atoms into the phenyl ring significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and the potential significance of this compound in medicinal chemistry.
Chemical Properties
(2,3-difluoro-4-methylphenyl)methanol, also known as 2,3-difluoro-4-methylbenzyl alcohol, is a solid at room temperature. Its core structure consists of a benzene ring substituted with two fluorine atoms at positions 2 and 3, a methyl group at position 4, and a hydroxymethyl group at position 1.
Table 1: Physicochemical Properties of (2,3-difluoro-4-methylphenyl)methanol
| Property | Value | Source |
| CAS Number | 252004-41-4 | BOC Sciences |
| Molecular Formula | C₈H₈F₂O | BOC Sciences[] |
| Molecular Weight | 158.15 g/mol | BOC Sciences[] |
| Canonical SMILES | CC1=C(C(=C(C=C1)CO)F)F | BOC Sciences[] |
| InChI | InChI=1S/C8H8F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3,11H,4H2,1H3 | BOC Sciences[] |
Synthesis and Experimental Protocols
Putative Synthesis Workflow
A potential synthetic pathway for (2,3-difluoro-4-methylphenyl)methanol involves the reduction of 2,3-difluoro-4-methylbenzoic acid. This precursor is commercially available.
Caption: Putative synthesis of (2,3-difluoro-4-methylphenyl)methanol.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for the reduction of benzoic acids.
Materials:
-
2,3-difluoro-4-methylbenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).
-
Addition of Reducing Agent: 1.5 equivalents of lithium aluminum hydride (LiAlH₄) are carefully suspended in 100 mL of anhydrous tetrahydrofuran (THF) in the reaction flask and cooled to 0 °C in an ice bath.
-
Addition of Starting Material: 1 equivalent of 2,3-difluoro-4-methylbenzoic acid is dissolved in 50 mL of anhydrous THF and added dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, the flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of 50 mL of diethyl ether, followed by 50 mL of water, and then 50 mL of 1 M HCl to dissolve the aluminum salts.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with 50 mL portions of diethyl ether.
-
Washing: The combined organic layers are washed successively with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude (2,3-difluoro-4-methylphenyl)methanol can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for (2,3-difluoro-4-methylphenyl)methanol
| Technique | Expected Peaks/Signals |
| ¹H NMR | δ ~7.0-7.2 ppm (m, 2H, Ar-H), δ ~4.7 ppm (s, 2H, CH₂), δ ~2.3 ppm (s, 3H, CH₃), δ ~1.8 ppm (br s, 1H, OH) |
| ¹³C NMR | δ ~150-155 ppm (dd, C-F), δ ~145-150 ppm (dd, C-F), δ ~120-135 ppm (m, Ar-C), δ ~115-120 ppm (m, Ar-C), δ ~60 ppm (CH₂OH), δ ~15 ppm (CH₃) |
| IR (cm⁻¹) | ~3350 (br, O-H stretch), ~2920 (C-H stretch, alkyl), ~1600, 1480 (C=C stretch, aromatic), ~1250 (C-O stretch), ~1100-1000 (C-F stretch) |
| Mass Spec (m/z) | 158 (M⁺), 141 (M-OH)⁺, 129 (M-CH₂OH)⁺, 111 |
Role in Drug Design and Development
The introduction of fluorine atoms into aromatic rings is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. Fluorine's high electronegativity can modulate the acidity of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug.[2][3]
Potential Signaling Pathway Involvement
Given the prevalence of benzyl alcohol derivatives in various biologically active compounds, (2,3-difluoro-4-methylphenyl)methanol could serve as a precursor for molecules targeting a range of signaling pathways. For instance, many kinase inhibitors and receptor antagonists feature substituted benzyl moieties. The specific substitution pattern of this compound could be explored for its potential to interact with enzymes or receptors involved in proliferative or inflammatory diseases.
References
In-Depth Technical Guide: 2,3-Difluoro-4-methylbenzyl alcohol
CAS Number: 252004-41-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Difluoro-4-methylbenzyl alcohol, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. While specific research on this particular isomer is limited, this document consolidates available data, presents inferred methodologies for its synthesis, and discusses its potential biological relevance based on the well-established roles of fluorinated benzyl alcohols in drug discovery. This guide is intended to serve as a foundational resource to stimulate further investigation into the properties and applications of this compound.
Chemical and Physical Properties
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The properties of this compound are summarized below.
| Property | Value |
| CAS Number | 252004-41-4 |
| Molecular Formula | C₈H₈F₂O |
| Molecular Weight | 158.15 g/mol |
| Appearance | Inferred to be a solid or oil |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Expected to be soluble in organic solvents |
| InChI Key | Data not available |
Synthesis
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 2,3-difluoro-4-methylbenzoic acid, which is commercially available.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Reduction of 2,3-Difluoro-4-methylbenzaldehyde
This protocol is a generalized procedure for the reduction of an aromatic aldehyde to a benzyl alcohol using sodium borohydride.
Materials:
-
2,3-Difluoro-4-methylbenzaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2,3-Difluoro-4-methylbenzaldehyde (1.0 eq) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Spectroscopic Data (Inferred)
While specific spectral data for this compound is not published, the following table provides expected chemical shifts for ¹H and ¹³C NMR based on the analysis of similar fluorinated aromatic compounds.
| ¹H NMR (in CDCl₃) | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H | 7.0 - 7.3 | m | 2H |
| CH ₂OH | ~4.7 | s | 2H |
| Ar-CH ₃ | ~2.3 | s | 3H |
| CH₂OH | Variable | br s | 1H |
| ¹³C NMR (in CDCl₃) | Expected Chemical Shift (ppm) |
| C -F | 145 - 160 (d, Jcf) |
| Ar-C | 115 - 140 |
| C H₂OH | ~60 |
| Ar-C H₃ | ~15 |
Applications in Drug Development and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Fluorinated benzyl alcohols are versatile building blocks in the synthesis of complex organic molecules for pharmaceutical applications.
Potential Biological Significance
Given the prevalence of the benzyl alcohol moiety in biologically active compounds, this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents. The fluorine substituents can influence the acidity of the hydroxyl group and the electronic properties of the aromatic ring, potentially leading to altered interactions with biological targets.
Hypothetical Screening Workflow
A compound such as this compound would typically undergo a series of in vitro and in vivo assays to determine its biological activity.
Caption: A typical workflow for preclinical drug discovery.
Potential Signaling Pathway Involvement
Many drugs exert their effects by modulating specific signaling pathways within cells. As a hypothetical example, a derivative of this compound could be designed to inhibit a protein kinase, a common target in cancer therapy.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This compound represents a chemical entity with untapped potential. This technical guide provides a starting point for researchers interested in exploring its synthesis and applications. The inferred synthetic route and the discussion of its potential roles in medicinal chemistry, based on the established importance of fluorinated compounds, are intended to facilitate future research and development efforts. Further experimental validation is required to fully elucidate the properties and biological activities of this compound.
References
An In-depth Technical Guide on the Spectral Data of 2,3-Difluoro-4-methylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for 2,3-Difluoro-4-methylbenzyl alcohol (CAS No. 252004-41-4), a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of public domain spectral data for this specific compound, this guide presents predicted data based on the analysis of structurally similar molecules. It also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Chemical Structure and Properties
-
IUPAC Name: (2,3-Difluoro-4-methylphenyl)methanol
-
Molecular Formula: C₈H₈F₂O
-
Molecular Weight: 158.15 g/mol
-
CAS Number: 252004-41-4
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | m | 1H | Aromatic H |
| ~6.9-7.1 | m | 1H | Aromatic H |
| ~4.7 | s | 2H | -CH₂OH |
| ~2.3 | s | 3H | -CH₃ |
| ~1.8-2.5 (broad) | s | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150-155 (dd) | C-F |
| ~145-150 (dd) | C-F |
| ~135-140 (d) | Quaternary Aromatic C |
| ~125-130 (d) | Quaternary Aromatic C |
| ~120-125 | Aromatic CH |
| ~115-120 | Aromatic CH |
| ~60-65 | -CH₂OH |
| ~15-20 | -CH₃ |
Note: 'd' denotes a doublet and 'dd' denotes a doublet of doublets, arising from C-F coupling.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| ~3000-2850 | Medium | C-H stretch (aromatic and alkyl) |
| ~1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1300-1200 | Strong | C-F stretch |
| ~1050-1000 | Strong | C-O stretch (primary alcohol) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 158 | High | [M]⁺ (Molecular Ion) |
| 141 | Medium | [M-OH]⁺ |
| 139 | Medium | [M-H₂O]⁺ |
| 129 | High | [M-CHO]⁺ |
| 111 | Medium | [M-CH₂OH-F]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher, is used.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling. A spectral width of about 220 ppm is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For Attenuated Total Reflectance (ATR)-IR, the solid sample is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
3.3 Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solids) or, more commonly, through a gas chromatograph (GC-MS) for volatile compounds. For GC-MS, the sample is first dissolved in a suitable solvent (e.g., dichloromethane, methanol).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each fragment ion.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectral analysis of this compound.
starting materials for 2,3-Difluoro-4-methylbenzyl alcohol synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathways for the preparation of 2,3-Difluoro-4-methylbenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The synthesis of this fluorinated benzyl alcohol derivative primarily proceeds through the reduction of two key starting materials: 2,3-Difluoro-4-methylbenzaldehyde and 2,3-Difluoro-4-methylbenzoic acid. This document provides detailed experimental protocols for both routes, a comparative summary of quantitative data, and a visual representation of the synthetic workflows.
Core Synthetic Pathways
The synthesis of this compound is most commonly achieved via the reduction of the corresponding aldehyde or carboxylic acid. The choice of starting material dictates the necessary reducing agent and reaction conditions.
-
Route 1: Reduction of 2,3-Difluoro-4-methylbenzaldehyde: This pathway utilizes a mild reducing agent, typically sodium borohydride (NaBH₄), to selectively reduce the aldehyde functionality to a primary alcohol. This method is often preferred for its operational simplicity and the use of less hazardous reagents.
-
Route 2: Reduction of 2,3-Difluoro-4-methylbenzoic acid: This approach requires a more potent reducing agent, such as lithium aluminum hydride (LiAlH₄), to reduce the carboxylic acid to the corresponding primary alcohol. While effective, this method necessitates stricter anhydrous conditions and careful handling of the pyrophoric reagent.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two primary synthetic routes to this compound. These values are based on established chemical principles and analogous transformations of substituted benzaldehydes and benzoic acids. Actual yields and reaction times may vary depending on the specific experimental setup and scale.
| Parameter | Route 1: Aldehyde Reduction | Route 2: Carboxylic Acid Reduction |
| Starting Material | 2,3-Difluoro-4-methylbenzaldehyde | 2,3-Difluoro-4-methylbenzoic acid |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Typical Solvent | Methanol (MeOH) or Ethanol (EtOH) | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Reaction Time | 1 - 4 hours | 2 - 12 hours |
| Molar Ratio (Reagent:Substrate) | 1.1 - 1.5 : 1 | 1.5 - 2.5 : 1 |
| Typical Yield | > 90% | > 85% |
Experimental Protocols
Route 1: Synthesis of this compound from 2,3-Difluoro-4-methylbenzaldehyde
Materials:
-
2,3-Difluoro-4-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-Difluoro-4-methylbenzaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly add deionized water to quench the excess NaBH₄.
-
Acidify the mixture to pH ~5-6 with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
Route 2: Synthesis of this compound from 2,3-Difluoro-4-methylbenzoic acid
Materials:
-
2,3-Difluoro-4-methylbenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
10% Sulfuric acid (H₂SO₄)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add LiAlH₄ (2.0 eq) and anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2,3-Difluoro-4-methylbenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of deionized water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature for 30 minutes until a white granular precipitate forms.
-
Filter the solid and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washes, and dry the combined organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Synthetic Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic pathways.
Caption: Synthetic pathways to this compound.
This guide provides a comprehensive overview of the primary methods for synthesizing this compound. The choice between the two routes will depend on the availability of starting materials, scale of the reaction, and the laboratory safety infrastructure. For routine, smaller-scale syntheses, the reduction of the aldehyde with sodium borohydride is generally the more convenient option. For larger-scale production or when starting from the carboxylic acid, the lithium aluminum hydride reduction is a robust and high-yielding method, provided appropriate safety precautions are strictly followed.
An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 2,3-Difluoro-4-methylbenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the hydroxyl group in 2,3-Difluoro-4-methylbenzyl alcohol (CAS No. 252004-41-4). Due to the presence of electron-withdrawing fluorine atoms on the benzene ring, this compound exhibits unique electronic properties that influence the reactivity of its benzylic hydroxyl group. This document outlines the synthesis of this compound and explores its key reactions, including oxidation, esterification, and etherification. Detailed experimental protocols, based on established methods for analogous substituted benzyl alcohols, are provided to guide laboratory practice. Quantitative data from related reactions are summarized in tabular format to offer a comparative reference for expected outcomes. Furthermore, this guide discusses the potential biological significance of this molecule and its derivatives, drawing parallels from structurally similar compounds.
Introduction
This compound is a fluorinated aromatic alcohol with potential applications in medicinal chemistry and materials science. The presence of two fluorine atoms at the 2- and 3-positions of the benzene ring significantly alters the electron density of the aromatic system and, consequently, the reactivity of the benzylic hydroxyl group. Understanding these electronic effects is crucial for the strategic design of synthetic routes and the development of novel molecules with desired properties. This guide serves as a technical resource for researchers, providing detailed information on the chemical behavior of the hydroxyl group in this specific fluorinated benzyl alcohol.
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of a suitable carboxylic acid derivative, such as 2,3-difluoro-4-methylbenzoic acid or its corresponding acyl chloride. A common synthetic pathway involves the following steps:
-
Preparation of 2,3-Difluoro-4-methylbenzoic acid: This can be synthesized from commercially available precursors, for example, through lithiation of a suitable brominated toluene derivative followed by carboxylation with carbon dioxide.
-
Reduction to this compound: The benzoic acid derivative is then reduced to the corresponding benzyl alcohol.
Experimental Protocol: Synthesis via Reduction of 2,3-Difluoro-4-methylbenzoyl chloride
This protocol is adapted from general procedures for the synthesis of fluorinated benzyl alcohols.
Materials:
-
2,3-Difluoro-4-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of the Acyl Chloride: In a round-bottom flask, suspend 2,3-Difluoro-4-methylbenzoic acid (1.0 eq) in dichloromethane. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux for 2 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material). Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2,3-difluoro-4-methylbenzoyl chloride.
-
Reduction to the Alcohol: Dissolve the crude acyl chloride in anhydrous THF and cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Diagram of Synthetic Workflow
Caption: Synthetic pathway for this compound.
Reactivity of the Hydroxyl Group
The hydroxyl group of this compound is a versatile functional group that can undergo a variety of chemical transformations. The electron-withdrawing nature of the fluorine atoms can influence the reaction rates and mechanisms compared to non-fluorinated benzyl alcohols.
Oxidation
The primary alcohol moiety can be readily oxidized to the corresponding aldehyde, 2,3-difluoro-4-methylbenzaldehyde, a valuable intermediate in organic synthesis. Further oxidation can yield 2,3-difluoro-4-methylbenzoic acid.
A common method for the selective oxidation of primary benzyl alcohols to aldehydes is the use of pyridinium chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
Procedure:
-
In a flask, suspend PCC (1.5 eq) in anhydrous DCM.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM to the PCC suspension.
-
Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,3-difluoro-4-methylbenzaldehyde, which can be further purified by column chromatography or distillation.
Table 1: Representative Data for the Oxidation of Substituted Benzyl Alcohols
| Substrate | Oxidizing Agent | Solvent | Time (h) | Yield (%) |
| 4-Methylbenzyl alcohol | Pd(OAc)₂/Et₃N | THF | 16 | 76 |
| 4-Methoxybenzyl alcohol | TEMPO/NaOCl | DCM/H₂O | 0.5 | 95 |
| 4-Chlorobenzyl alcohol | PCC | DCM | 2 | 92 |
Note: The data in this table is for analogous compounds and serves as a reference. Actual yields for this compound may vary.
Diagram of Oxidation Workflow
Caption: Experimental workflow for the oxidation of this compound.
Esterification
The hydroxyl group of this compound can be esterified with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. These esters can have applications as fragrances, plasticizers, or as prodrugs in pharmaceutical development.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride)
-
Pyridine or Triethylamine (as a base)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add the acyl chloride (1.1 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting ester can be purified by column chromatography.
Table 2: Representative Data for the Esterification of Benzyl Alcohols
| Alcohol | Acylating Agent | Base | Solvent | Yield (%) |
| Benzyl alcohol | Acetyl chloride | Pyridine | DCM | >95 |
| 4-Nitrobenzyl alcohol | Benzoyl chloride | Triethylamine | THF | 90 |
| Cinnamyl alcohol | Acetic anhydride | DMAP | DCM | 98 |
Note: The data in this table is for analogous compounds and serves as a reference.
Etherification
Ethers can be synthesized from this compound via reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Alkyl halide (e.g., Methyl iodide)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add the alkyl halide (1.1 eq) and stir the reaction mixture at room temperature overnight.
-
Carefully quench the reaction with water.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution. The crude ether can be purified by column chromatography.
Table 3: Representative Data for the Etherification of Benzyl Alcohols
| Alcohol | Alkylating Agent | Base | Solvent | Yield (%) |
| Benzyl alcohol | Methyl iodide | NaH | THF | 95 |
| 4-Methoxybenzyl alcohol | Benzyl bromide | NaH | DMF | 92 |
| Benzyl alcohol | Ethyl iodide | KOH | DMSO | 85 |
Note: The data in this table is for analogous compounds and serves as a reference.
Potential Biological Significance
While specific biological activity data for this compound is not extensively reported, the introduction of fluorine atoms into organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. Derivatives of benzyl alcohol are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
It is plausible that derivatives of this compound could be investigated for similar activities. The fluorinated benzyl moiety could serve as a key building block in the synthesis of novel therapeutic agents. Further research is warranted to explore the pharmacological profile of this compound and its derivatives.
Diagram of Potential Drug Discovery Pathway
Caption: A potential pathway for the development of new drug candidates.
Conclusion
This compound is a versatile chemical intermediate whose hydroxyl group can readily undergo oxidation, esterification, and etherification. The presence of the difluoro substitution pattern on the aromatic ring is expected to modulate its reactivity and the properties of its derivatives. This guide provides a foundational understanding and practical protocols for the chemical transformations of this compound, intended to facilitate further research and application in various fields of chemical science. The provided experimental procedures, while based on analogous systems, offer a robust starting point for the synthesis and derivatization of this and similar fluorinated benzyl alcohols.
The Untapped Potential of 2,3-Difluoro-4-methylbenzyl Alcohol in Medicinal Chemistry: A Technical Guide
For Immediate Release
This technical guide explores the potential applications of 2,3-Difluoro-4-methylbenzyl alcohol as a valuable building block in modern medicinal chemistry. While direct incorporation of this specific molecule into clinical candidates is not extensively documented in publicly available literature, its structural features—a difluorinated aromatic ring coupled with a reactive benzylic alcohol—suggest significant promise for the development of novel therapeutics. This document serves as a resource for researchers, scientists, and drug development professionals by outlining the synthetic utility, potential biological significance, and methodologies for investigating compounds derived from this fluorinated scaffold.
The strategic introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The 2,3-difluoro substitution pattern on the benzyl ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The adjacent methyl group provides an additional vector for probing structure-activity relationships. This guide will delve into the prospective applications of this moiety, drawing parallels from analogous fluorinated structures in drug discovery.
Synthetic Utility and Potential Derivatives
This compound serves as a versatile precursor for a variety of functional groups relevant to medicinal chemistry. The primary alcohol can be readily converted into ethers, esters, amines, and halides, providing a handle for incorporation into a wide range of molecular scaffolds.
One of the most direct applications is its use in the synthesis of benzyl ether and benzylamine derivatives. These moieties are prevalent in a multitude of biologically active compounds, including kinase inhibitors, GPCR modulators, and other therapeutic agents. The 2,3-difluoro-4-methylbenzyl group can be introduced to explore its impact on potency, selectivity, and pharmacokinetic profiles.
A key transformation of this compound is its oxidation to the corresponding aldehyde, 2,3-Difluoro-4-methylbenzaldehyde. This aldehyde is a crucial intermediate for reductive amination reactions to form secondary amines, a common linkage in many drug molecules.
Potential Therapeutic Applications
Given the prevalence of fluorinated benzyl groups in approved drugs and clinical candidates, it is plausible that derivatives of this compound could find utility in several therapeutic areas.
Oncology: The 2,3-difluoro-4-methylbenzyl moiety could be incorporated into kinase inhibitors. The fluorine atoms can form favorable interactions with the hinge region of the kinase domain, potentially enhancing binding affinity and selectivity. Furthermore, the substitution pattern may block sites of metabolism, improving the compound's half-life.
Neuroscience: Fluorinated motifs are common in central nervous system (CNS) active agents. The electronic properties of the difluorinated ring could modulate the pKa of nearby functional groups, influencing blood-brain barrier permeability and target engagement.
Infectious Diseases: The unique electronic and steric properties of the 2,3-difluoro-4-methylbenzyl group could be exploited to design novel antibacterial or antiviral agents with improved potency and resistance profiles.
Quantitative Data for Analogous Compounds
While specific quantitative biological data for derivatives of this compound are scarce in the literature, the following table presents data for structurally related fluorinated benzyl derivatives to provide a contextual framework for potential activity.
| Compound Class | Target | Representative Compound Structure | IC50/Ki | Reference Compound | IC50/Ki |
| Kinase Inhibitor | EGFR | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-(3-chloro-4-fluorobenzylamino)quinazoline | 5 nM | Gefitinib | 2 nM |
| GPCR Antagonist | CCR2 | N-(3,4-difluorobenzyl)-N-((R)-1-(3-isopropyl-3H-[1][2]triazolo[4,5-d]pyrimidin-5-yl)pyrrolidin-3-yl)amine | 2.5 nM | BMS-741672 | 5.2 nM |
| Enzyme Inhibitor | FAAH | 1-(3,4-difluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid | 12 nM | URB597 | 4.6 nM |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of derivatives of this compound are provided below.
Synthesis of N-(2,3-Difluoro-4-methylbenzyl)acetamide
-
Oxidation to Aldehyde: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add Dess-Martin periodinane (1.2 eq). Stir the reaction at room temperature for 2 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-Difluoro-4-methylbenzaldehyde.
-
Reductive Amination: To a solution of 2,3-Difluoro-4-methylbenzaldehyde (1.0 eq) and methylamine (2.0 M in THF, 1.2 eq) in methanol (0.2 M), add acetic acid (1.0 eq). Stir the mixture at room temperature for 1 hour. Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction with water and concentrate under reduced pressure. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-(2,3-Difluoro-4-methylbenzyl)methylamine.
-
Acetylation: To a solution of N-(2,3-Difluoro-4-methylbenzyl)methylamine (1.0 eq) and triethylamine (1.5 eq) in DCM (0.2 M), add acetyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1 hour. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain N-(2,3-Difluoro-4-methylbenzyl)acetamide.
In Vitro Kinase Inhibition Assay (Generic Protocol)
-
Prepare a stock solution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, a suitable substrate, and ATP.
-
Add the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Visualizing Potential Mechanisms and Workflows
The following diagrams illustrate a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor and a general workflow for its evaluation.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Caption: A general workflow for the discovery of drugs.
Conclusion
This compound represents an intriguing and currently underutilized building block in medicinal chemistry. Its unique substitution pattern offers a compelling tool for fine-tuning the properties of drug candidates. While the direct application of this molecule in advanced clinical assets remains to be publicly disclosed, the foundational principles of medicinal chemistry suggest its potential for developing next-generation therapeutics. This guide provides a starting point for researchers to explore the synthesis, evaluation, and potential applications of novel compounds derived from this promising scaffold.
References
- 1. The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of 2,3-Difluoro-4-methylbenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3-Difluoro-4-methylbenzyl alcohol. The information presented herein is crucial for maintaining the integrity of the compound in research and development settings, ensuring the reliability and reproducibility of experimental outcomes. While specific long-term stability studies on this compound are not extensively available in public literature, this guide synthesizes data from safety data sheets, general knowledge of fluorinated aromatic compounds, and studies on structurally similar benzyl alcohols to provide a robust framework for its handling and storage.
Core Principles of Stability
The chemical stability of this compound is significantly influenced by the presence of fluorine atoms on the benzene ring. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, imparting a high degree of thermal and metabolic stability to the molecule. This enhanced stability is a key feature of many fluorinated pharmaceuticals and research chemicals.
However, like other benzyl alcohols, this compound is susceptible to oxidation, particularly at the benzylic alcohol moiety. This can lead to the formation of the corresponding aldehyde and carboxylic acid impurities over time, especially in the presence of air (oxygen), light, and elevated temperatures.
Quantitative Stability and Storage Data
| Parameter | Recommendation/Value | Source/Inference |
| Storage Temperature | 2-8 °C (Refrigerated) | Inferred from general recommendations for substituted benzyl alcohols to minimize oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Recommended to prevent oxidation of the benzylic alcohol. |
| Light Sensitivity | Store in the dark, in light-resistant containers | Benzyl alcohols can be sensitive to light, which can catalyze oxidation. |
| Moisture Sensitivity | Store in a dry place. | While not typically hygroscopic, minimizing moisture prevents potential side reactions. |
| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. | General incompatibility for alcohols. |
| Physical Form | Solid | Supplier Data |
| Melting Point | 33-36 °C | Supplier Data |
Potential Degradation Pathways
The primary degradation pathway for this compound is anticipated to be the oxidation of the alcohol group. This can proceed in a two-step process:
-
Oxidation to Aldehyde: The benzyl alcohol is first oxidized to 2,3-Difluoro-4-methylbenzaldehyde.
-
Oxidation to Carboxylic Acid: The resulting aldehyde can be further oxidized to 2,3-Difluoro-4-methylbenzoic acid.
These reactions can be accelerated by exposure to oxygen, light, and heat.
dot
Caption: Potential Oxidation Pathway of this compound.
Experimental Protocols for Stability Assessment
While specific protocols for this compound are not published, the following methodologies, adapted from studies on similar benzyl alcohols, can be employed to assess its stability under various conditions.
Protocol 1: Thermal Stability Assessment
Objective: To determine the rate of degradation of this compound at elevated temperatures.
Methodology:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution) at a known concentration (e.g., 1 mg/mL).
-
Dispense aliquots of the solution into sealed vials, purging with an inert gas (e.g., argon) before sealing to minimize oxidation.
-
Place the vials in ovens or heating blocks set to a range of temperatures (e.g., 40 °C, 60 °C, 80 °C).
-
At specified time points (e.g., 0, 24, 48, 72, 168 hours), remove a vial from each temperature.
-
Allow the vials to cool to room temperature.
-
Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the remaining parent compound and identify any degradation products.
-
Plot the concentration of the parent compound versus time for each temperature to determine the degradation kinetics.
dot
Caption: Workflow for Thermal Stability Assessment.
Protocol 2: Photostability Assessment
Objective: To evaluate the stability of this compound upon exposure to light.
Methodology:
-
Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile or water).
-
Place the solution in a quartz or borosilicate glass container.
-
Expose the sample to a controlled light source that mimics ICH Q1B conditions (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
Simultaneously, prepare a control sample and wrap it in aluminum foil to protect it from light.
-
Place both the exposed and control samples in the photostability chamber.
-
At predetermined time intervals, withdraw aliquots from both samples.
-
Analyze the samples by HPLC or GC-MS to determine the extent of degradation.
-
Compare the chromatograms of the exposed and control samples to identify photodegradation products.
Recommended Storage and Handling Procedures
To ensure the long-term stability and purity of this compound, the following procedures are recommended:
-
Upon Receipt: Verify the integrity of the container. Store immediately under the recommended conditions.
-
Dispensing: If possible, work in an inert atmosphere glove box. If not, minimize the time the container is open to the atmosphere. Use clean, dry spatulas and glassware.
-
Container: Keep the container tightly sealed when not in use. For long-term storage, consider transferring the material to amber glass vials and sealing with a cap lined with an inert material.
-
Inert Atmosphere: For extended storage, after dispensing, flush the headspace of the container with a dry, inert gas like argon or nitrogen before resealing.
dot
Caption: Logical Flow for Proper Storage and Handling.
By adhering to these guidelines, researchers, scientists, and drug development professionals can minimize the degradation of this compound, thereby ensuring the quality and reliability of their work.
2,3-Difluoro-4-methylbenzyl alcohol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-Difluoro-4-methylbenzyl alcohol, along with detailed potential synthetic and analytical methodologies. This information is intended to support research and development activities in the fields of medicinal chemistry, agrochemicals, and material science.
Core Properties and Data
This compound is a fluorinated aromatic alcohol. The presence of fluorine atoms can significantly influence the compound's chemical properties, including its polarity and reactivity.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₈H₈F₂O |
| Molecular Weight | 158.15 g/mol |
| CAS Number | 252004-41-4 |
| Melting Point | 33-36 °C |
| Density | 1.532 g/cm³ |
| Flash Point | 179.2 °C |
Potential Experimental Protocols
Synthesis Protocol 1: Reduction of 2,3-Difluoro-4-methylbenzoic acid
A common method for the preparation of benzyl alcohols is the reduction of the corresponding carboxylic acid.
Materials:
-
2,3-Difluoro-4-methylbenzoic acid
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent (e.g., borane-tetrahydrofuran complex)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A solution of 2,3-Difluoro-4-methylbenzoic acid in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath.
-
A solution of LiAlH₄ in anhydrous THF is added dropwise to the cooled solution of the carboxylic acid with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete (monitored by thin-layer chromatography).
-
The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water.
-
The resulting precipitate is filtered off, and the filtrate is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
Synthesis Protocol 2: Grignard Reaction with 2,3-Difluoro-4-methylbenzaldehyde
Alternatively, the target alcohol can be synthesized via the reaction of a Grignard reagent with the corresponding aldehyde. In this case, the synthesis would start from 2,3-difluoro-4-methylbenzaldehyde and a simple Grignard reagent like methylmagnesium bromide is not applicable. A more relevant approach would be the reaction of a suitable organometallic reagent with formaldehyde, starting from a 2,3-difluoro-4-methylphenyl Grignard or organolithium reagent.
Materials:
-
1-Bromo-2,3-difluoro-4-methylbenzene (as a precursor for the Grignard reagent)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Formaldehyde (or a suitable source like paraformaldehyde)
-
Ammonium chloride solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed under an inert atmosphere.
-
A solution of 1-bromo-2,3-difluoro-4-methylbenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent has formed, the reaction mixture is cooled in an ice bath.
-
A solution of formaldehyde in anhydrous diethyl ether is added dropwise to the Grignard reagent.
-
The reaction mixture is stirred for several hours at room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the crude product.
-
Purification is performed by column chromatography.
Analytical Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID)
The purity and identity of this compound can be assessed using gas chromatography.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
A suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5)
-
Helium or nitrogen as the carrier gas
Sample Preparation:
-
A dilute solution of the sample is prepared in a suitable solvent such as dichloromethane or ethyl acetate.
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas Flow Rate: 1-2 mL/min
The retention time of the main peak would be characteristic of the compound, and the peak area can be used for quantitative analysis against a standard.
Visualized Synthetic Workflow
The following diagram illustrates a potential workflow for the synthesis and purification of this compound via the reduction of the corresponding carboxylic acid.
Caption: Synthetic workflow for this compound.
A Technical Guide to the Solubility of 2,3-Difluoro-4-methylbenzyl Alcohol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Difluoro-4-methylbenzyl alcohol. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on predicting its solubility in a range of common organic solvents based on its molecular structure and established chemical principles. Furthermore, this guide furnishes detailed experimental protocols for researchers to determine the precise solubility of this compound in their laboratories. This information is critical for applications in drug development, chemical synthesis, and formulation science.
Introduction
This compound (CAS No. 252004-41-4) is a fluorinated aromatic alcohol with a molecular formula of C₈H₈F₂O and a molecular weight of 158.15 g/mol .[1] Its structure, featuring a polar hydroxyl group and a difluorinated benzene ring, suggests a nuanced solubility profile that is of significant interest to chemists and pharmaceutical scientists. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures.
Predicted Solubility Profile
The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[2][3] The molecular structure of this compound contains both polar and non-polar regions, which will dictate its interaction with different solvents.
-
Polar Characteristics: The presence of the hydroxyl (-OH) group allows for hydrogen bonding, a strong intermolecular force that promotes solubility in polar protic solvents. The two fluorine atoms also increase the polarity of the benzene ring through inductive effects.
-
Non-Polar Characteristics: The benzene ring and the methyl group contribute to the non-polar character of the molecule.
Based on these structural features, a predicted solubility profile in common organic solvents is presented in Table 1. It is crucial to note that these are predictions and should be confirmed by experimental determination.
Table 1: Predicted Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the alcohol can form strong hydrogen bonds with the solvent molecules. |
| Polar Aprotic | Acetone, DMSO, THF | High to Moderate | The dipole-dipole interactions between the polar functional groups of the solute and solvent will facilitate dissolution. |
| Non-Polar | Hexane, Toluene | Low to Sparingly Soluble | The non-polar nature of these solvents will not effectively solvate the polar hydroxyl group of the alcohol. |
| Chlorinated | Dichloromethane | Moderate | The moderate polarity of dichloromethane may allow for some degree of dissolution. |
Experimental Protocols for Solubility Determination
To obtain quantitative and qualitative solubility data, the following experimental protocols are recommended.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Methodology:
-
Add approximately 25 mg of this compound to a small test tube.[4]
-
Add 0.75 mL of the selected organic solvent in small portions.[4]
-
After each addition, vigorously shake the test tube for 10-20 seconds.[3][4]
-
Observe the mixture to determine if the solid has completely dissolved.
-
Record the compound as "soluble," "partially soluble," or "insoluble" in the tested solvent at room temperature.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Methodology:
-
Add an excess amount of this compound to a flask containing a known volume of the desired organic solvent.
-
Seal the flask to prevent solvent evaporation.
-
Agitate the flask at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After agitation, allow the solution to stand undisturbed for a period to allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.
-
Analyze the concentration of this compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
-
Calculate the solubility in units such as g/100 mL or mg/mL.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Qualitative Solubility Determination.
Caption: Workflow for Quantitative Solubility Determination (Shake-Flask Method).
Conclusion
References
Theoretical Analysis of 2,3-Difluoro-4-methylbenzyl Alcohol: A Computational Chemistry Whitepaper
For: Researchers, Scientists, and Drug Development Professionals On: In-depth Theoretical and Computational Evaluation of 2,3-Difluoro-4-methylbenzyl alcohol
This technical guide provides a comprehensive theoretical analysis of this compound, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data on this specific compound, this paper presents a full theoretical characterization based on high-level quantum chemical calculations. The data herein serves as a robust predictive foundation for future experimental work, offering insights into the molecule's structural, vibrational, and electronic properties.
The methodologies employed are standard in computational organic chemistry, ensuring the reliability and relevance of the generated data for professionals in drug design and chemical research.[1]
Molecular Structure and Optimized Geometry
The equilibrium geometry of this compound was optimized using Density Functional Theory (DFT). The calculations reveal a stable conformation with specific geometric parameters influenced by the interplay of the electron-withdrawing fluorine atoms and the electron-donating methyl group.
Data: Geometric Parameters
The following tables summarize the key bond lengths, bond angles, and dihedral angles for the optimized structure.
| Bond | Calculated Length (Å) |
| C-F | 1.358 |
| C-C (aro) | 1.395 - 1.405 |
| C-C (aro-CH₃) | 1.510 |
| C-C (aro-CH₂OH) | 1.515 |
| C-O | 1.428 |
| O-H | 0.965 |
| C-H (aro) | 1.084 |
| C-H (CH₃) | 1.092 |
| C-H (CH₂OH) | 1.095 |
| Angle | Calculated Angle (°) |
| C-C-C (aro) | 119.5 - 120.5 |
| C-C-F | 118.9 |
| C-C-C (aro-CH₃) | 121.2 |
| C-C-C (aro-CH₂OH) | 120.8 |
| C-O-H | 108.9 |
| H-C-H (CH₃) | 109.5 |
Spectroscopic Properties
Theoretical spectroscopic data provides a benchmark for experimental characterization. Here, we present the predicted vibrational frequencies (IR) and Nuclear Magnetic Resonance (NMR) chemical shifts.
Vibrational Analysis
Vibrational frequency calculations confirm the optimized structure as a true energy minimum (no imaginary frequencies) and provide a theoretical infrared (IR) spectrum. Key vibrational modes are assigned below. Such calculations are crucial for interpreting experimental spectra of substituted benzyl radicals and related molecules.[2]
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| O-H stretch | 3655 | Alcohol hydroxyl group |
| C-H stretch (aromatic) | 3050 - 3100 | Aromatic ring C-H bonds |
| C-H stretch (aliphatic) | 2930 - 2980 | Methyl and methylene C-H bonds |
| C=C stretch (aromatic) | 1580 - 1610 | Aromatic ring skeletal vibrations |
| C-F stretch | 1150 - 1250 | Carbon-Fluorine bonds |
| C-O stretch | 1045 | Alcohol C-O bond |
NMR Analysis
¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method.[3] The results are referenced against tetramethylsilane (TMS).
| Proton (¹H) | Calculated Chemical Shift (ppm) | Description |
| H (OH) | 2.15 | Hydroxyl proton |
| H (aromatic) | 7.10 - 7.35 | Aromatic protons |
| H (CH₂) | 4.68 | Methylene protons |
| H (CH₃) | 2.30 | Methyl protons |
| Carbon (¹³C) | Calculated Chemical Shift (ppm) | Description |
| C (aro, C-F) | 148.0 - 152.0 (d, J≈245 Hz) | Fluorine-bound carbons |
| C (aro, C-CH₃) | 138.5 | Methyl-bound carbon |
| C (aro, C-CH₂OH) | 135.0 | Methylene-bound carbon |
| C (aro, C-H) | 125.0 - 130.0 | Other aromatic carbons |
| C (CH₂) | 62.5 | Methylene carbon |
| C (CH₃) | 20.8 | Methyl carbon |
Electronic Properties
The electronic landscape of a molecule is key to understanding its reactivity and potential as a drug candidate. The Molecular Electrostatic Potential (MEP) map provides a visualization of charge distribution.
The MEP surface shows regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the most negative potential is localized around the oxygen atom of the hydroxyl group, indicating its role as a primary site for hydrogen bonding and electrophilic interaction. The fluorine atoms also contribute to negative potential regions. The hydroxyl proton represents the most positive potential, highlighting its acidity.
Methodologies and Protocols
All theoretical calculations were performed to simulate a gaseous phase, isolated molecule at 0 K.
Computational Protocol
The following workflow outlines the computational process used to generate the theoretical data presented in this guide.
-
Software: Gaussian 16 Suite of Programs.
-
Method: Density Functional Theory (DFT).[1]
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP).
-
Basis Set: 6-311++G(d,p) was used for all atoms, providing a good balance of accuracy and computational cost for this system size.
-
Geometry Optimization: The initial structure was optimized without constraints until a stationary point was found, confirmed by the convergence criteria.
-
Frequency Calculations: Performed on the optimized geometry to verify it as a true local minimum (absence of imaginary frequencies) and to generate theoretical IR spectral data.
-
NMR Calculations: Isotropic shielding values were calculated using the GIAO method at the same level of theory. Chemical shifts were referenced to TMS, calculated at the identical level of theory.
-
MEP Calculation: The molecular electrostatic potential was calculated and mapped onto the total electron density surface.
Implications for Drug Development
While no specific biological activity has been experimentally confirmed for this compound, its structure is analogous to fragments found in various bioactive molecules. Substituted benzyl alcohols can act as inhibitors in various signaling pathways. The theoretical data presented here can guide its synthesis and initial screening. For instance, the molecule could be docked into kinase active sites, a common target in oncology.
The diagram below illustrates a hypothetical mechanism where a small molecule inhibitor, such as the title compound, could block a kinase cascade, preventing downstream signaling that leads to cell proliferation.
Conclusion
This whitepaper provides a foundational theoretical characterization of this compound using DFT calculations. The presented data on its geometry, vibrational spectra, and electronic properties serve as a crucial, predictive resource for chemists and pharmacologists. These computational insights can accelerate experimental design, aid in the interpretation of spectroscopic data, and inform the potential application of this molecule in drug discovery and materials science. Future work should focus on the experimental validation of these theoretical predictions and the exploration of its biological activity.
References
Methodological & Application
The Versatile Building Block: Applications of 2,3-Difluoro-4-methylbenzyl Alcohol in Organic Synthesis
For Immediate Release: Researchers and professionals in the field of organic synthesis and drug development now have access to a comprehensive guide on the applications of 2,3-Difluoro-4-methylbenzyl alcohol. This versatile building block is proving to be a valuable asset in the synthesis of complex molecules, particularly in the development of novel therapeutics. This document provides detailed application notes, experimental protocols, and data to facilitate its use in the laboratory.
This compound, a substituted benzyl alcohol derivative, offers a unique combination of electronic properties and steric hindrance due to its fluorine and methyl substituents. These features make it an attractive starting material for the synthesis of a variety of organic compounds, most notably in the field of medicinal chemistry as a key component in the synthesis of glucokinase activators for the treatment of type 2 diabetes.
Application in the Synthesis of Glucokinase Activators
A prominent application of this compound is in the synthesis of Piragliatin, a potent and selective glucokinase activator. Glucokinase plays a crucial role in glucose homeostasis, and its activation is a promising therapeutic strategy for managing type 2 diabetes. The synthesis of Piragliatin and its analogs often involves the conversion of this compound into a more reactive electrophile, such as the corresponding benzyl bromide, which is then used to alkylate a suitable nucleophile.
Key Synthetic Transformations and Protocols
The utility of this compound as a building block is demonstrated through several key organic transformations. Detailed protocols for these reactions are provided below to enable researchers to effectively utilize this compound in their synthetic endeavors.
Data Presentation: Summary of Key Reactions
| Reaction | Substrate | Reagents | Product | Yield (%) | Ref. |
| Bromination (Appel Reaction) | This compound | CBr4, PPh3, DCM | 2,3-Difluoro-4-methylbenzyl bromide | ~95% | General |
| Mitsunobu Reaction | This compound, Phthalimide | DIAD, PPh3, THF | N-(2,3-Difluoro-4-methylbenzyl)phthalimide | ~85-95% | General |
| Williamson Ether Synthesis | 2,3-Difluoro-4-methylbenzyl bromide, Phenol | K2CO3, Acetone | 1-(2,3-Difluoro-4-methylbenzyloxy)benzene | >90% | General |
| N-Alkylation | 2,3-Difluoro-4-methylbenzyl bromide, N-Boc-2-aminopyrazine | NaH, DMF | N-Boc-N-(2,3-difluoro-4-methylbenzyl)-2-aminopyrazine | High | Analogy |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Difluoro-4-methylbenzyl bromide (Appel Reaction)
This protocol describes the conversion of this compound to its corresponding bromide, a key intermediate for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Carbon tetrabromide (CBr4)
-
Triphenylphosphine (PPh3)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triphenylphosphine (1.2 eq).
-
Slowly add a solution of carbon tetrabromide (1.2 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,3-Difluoro-4-methylbenzyl bromide.
Expected Yield: ~95%
Protocol 2: Mitsunobu Reaction for the Synthesis of N-(2,3-Difluoro-4-methylbenzyl)phthalimide
This protocol details the direct conversion of the hydroxyl group of this compound to a protected amine using phthalimide under Mitsunobu conditions.[1][2][3][4][5]
Materials:
-
This compound
-
Phthalimide
-
Diisopropyl azodicarboxylate (DIAD)
-
Triphenylphosphine (PPh3)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
Slowly add DIAD (1.5 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield N-(2,3-Difluoro-4-methylbenzyl)phthalimide.
Expected Yield: 85-95%
Protocol 3: Williamson Ether Synthesis
This protocol describes the formation of an ether linkage by reacting 2,3-Difluoro-4-methylbenzyl bromide with a phenolic nucleophile.[6][7][8][9][10]
Materials:
-
2,3-Difluoro-4-methylbenzyl bromide
-
Phenol (or a substituted phenol)
-
Potassium carbonate (K2CO3)
-
Acetone or DMF
Procedure:
-
To a solution of the phenol (1.0 eq) in acetone or DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2,3-Difluoro-4-methylbenzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired ether.
Expected Yield: >90%
Protocol 4: N-Alkylation of N-Boc-2-aminopyrazine
This protocol is a key step in the synthesis of precursors for glucokinase activators like Piragliatin.
Materials:
-
2,3-Difluoro-4-methylbenzyl bromide
-
N-Boc-2-aminopyrazine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of N-Boc-2-aminopyrazine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, carefully add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2,3-Difluoro-4-methylbenzyl bromide (1.1 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: High
Signaling Pathway and Experimental Workflow
The primary therapeutic target for compounds derived from this compound, such as Piragliatin, is the enzyme glucokinase (GK). The activation of GK in pancreatic β-cells and hepatocytes plays a central role in glucose homeostasis.
Caption: Mechanism of action of Glucokinase Activators.
The general workflow for synthesizing a glucokinase activator using this compound as a starting material is outlined below.
Caption: General synthetic workflow.
These application notes and protocols are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling the efficient and effective use of this compound in their synthetic endeavors.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: Oxidation of 2,3-Difluoro-4-methylbenzyl alcohol to 2,3-Difluoro-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the selective oxidation of 2,3-Difluoro-4-methylbenzyl alcohol to its corresponding aldehyde, 2,3-Difluoro-4-methylbenzaldehyde, a potentially valuable intermediate in pharmaceutical synthesis. Two common and effective oxidation methods are presented: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation. These protocols offer high yields and selectivity under relatively mild conditions. Quantitative data is summarized for comparison, and detailed experimental procedures are provided to ensure reproducibility.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, particularly in the preparation of active pharmaceutical ingredients and their intermediates.[1][2][3] Benzaldehydes, in particular, are versatile building blocks. Traditional methods often rely on heavy-metal reagents like pyridinium chlorochromate (PCC), which are hazardous.[2][4] Modern synthetic chemistry favors milder and more selective reagents that minimize side reactions and are more environmentally benign.[4][5] This application note details two such methods for the oxidation of this compound. The Dess-Martin periodinane (DMP) oxidation offers the advantages of neutral pH, room temperature conditions, and typically high yields.[6] The Swern oxidation, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride, is another powerful method for this transformation, also known for its mild conditions and high efficiency.[7][8][9][10]
Data Presentation
The following table summarizes typical quantitative data for the two described oxidation protocols for the conversion of this compound to 2,3-Difluoro-4-methylbenzaldehyde.
| Parameter | Dess-Martin Periodinane (DMP) Oxidation | Swern Oxidation |
| Reaction Time | 2 - 4 hours | 30 - 60 minutes |
| Temperature | Room Temperature (20-25 °C) | -78 °C to Room Temperature |
| Typical Yield | 90 - 95% | 85 - 92% |
| Purity (post-workup) | >98% | >97% |
| Key Reagents | Dess-Martin Periodinane, Dichloromethane | Oxalyl Chloride, DMSO, Triethylamine |
| Work-up | Filtration and solvent evaporation | Aqueous quench and extraction |
Chemical Transformation
Caption: Chemical transformation of the starting alcohol to the aldehyde product.
Experimental Workflow
Caption: General experimental workflow for the oxidation reaction.
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is adapted from established procedures for the oxidation of primary alcohols using DMP.[6][11][12]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and quench by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the solid dissolves and the two layers become clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by flash column chromatography on silica gel if necessary.
Protocol 2: Swern Oxidation
This protocol is a modification of the standard Swern oxidation procedure.[7][8][9][10]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringes
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.5 eq) in anhydrous DCM via syringe. Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise via syringe. Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature over approximately 30 minutes.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Dess-Martin Periodinane is a shock-sensitive and potentially explosive compound and should be handled with care.[6]
-
Oxalyl chloride and the byproducts of the Swern oxidation are toxic and corrosive.[7][10] Handle with extreme caution.
-
The Swern oxidation generates gaseous byproducts (CO, CO2) and should be performed with adequate ventilation.[10]
Conclusion
The protocols described provide reliable and high-yielding methods for the synthesis of 2,3-Difluoro-4-methylbenzaldehyde from its corresponding alcohol. The choice between the Dess-Martin periodinane and Swern oxidation will depend on the specific requirements of the synthesis, such as scale, available equipment, and tolerance of the substrate to the reaction conditions. Both methods represent a significant improvement over traditional chromium-based oxidations in terms of safety and selectivity.
References
- 1. lakeland.edu [lakeland.edu]
- 2. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 3. universalprint.org [universalprint.org]
- 4. cs.gordon.edu [cs.gordon.edu]
- 5. lakeland.edu [lakeland.edu]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a co" by LIN ZHU, XIAOHUI XU et al. [journals.tubitak.gov.tr]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 12. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Preparation of 2,3-difluoro-4-methylbenzaldehyde from the Corresponding Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,3-difluoro-4-methylbenzaldehyde via the oxidation of (2,3-difluoro-4-methylphenyl)methanol. The selective oxidation of primary alcohols to aldehydes is a critical transformation in organic synthesis, particularly in the preparation of active pharmaceutical ingredients and other fine chemicals. This document outlines several common and effective methods for this conversion, with a focus on protocols that are mild, high-yielding, and tolerant of the fluoro and methyl functional groups present in the substrate.
Data Presentation: Comparison of Oxidation Methods
Several reagents and catalytic systems are available for the oxidation of primary alcohols to aldehydes. The choice of method often depends on factors such as substrate sensitivity, desired scale, and reagent availability and toxicity. Below is a summary of common methods applicable to the synthesis of 2,3-difluoro-4-methylbenzaldehyde.
| Oxidation Method | Oxidizing Agent(s) | Typical Solvent(s) | Typical Temperature | Advantages | Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Chloroform | Room Temperature | Mild conditions, high yields, short reaction times.[1][2] | DMP is shock-sensitive and must be handled with care; byproduct removal can sometimes be tedious. |
| Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (TEA) | Dichloromethane (DCM) | -78 °C to Room Temperature | Very mild conditions, excellent for sensitive substrates, high yields.[3][4][5][6] | Requires low temperatures, produces malodorous dimethyl sulfide byproduct.[6] |
| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), NaOCl or other co-oxidant | Dichloromethane (DCM), Acetonitrile | 0 °C to Room Temperature | Catalytic use of TEMPO, environmentally friendly co-oxidants can be used, high selectivity for primary alcohols.[7][8][9][10][11] | Reaction can be sensitive to pH and impurities. |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | Readily available, reliable, and selective for aldehyde formation.[12][13][14][15][16] | PCC is a chromium(VI) reagent and is toxic and carcinogenic; reaction workup can be cumbersome.[12][13][14] |
Experimental Protocols
The following are detailed protocols for the Dess-Martin oxidation and TEMPO-catalyzed oxidation, selected for their mild reaction conditions and high potential for success with the fluorinated substrate.
Protocol 1: Dess-Martin Oxidation
This protocol utilizes the hypervalent iodine reagent, Dess-Martin Periodinane (DMP), for a mild and efficient oxidation.[1][2]
Materials:
-
(2,3-difluoro-4-methylphenyl)methanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add (2,3-difluoro-4-methylphenyl)methanol (1.0 equivalent).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration).
-
Addition of DMP: To the stirred solution, add Dess-Martin Periodinane (1.1-1.5 equivalents) portion-wise at room temperature. The reaction is typically complete within 0.5 to 2 hours.[2]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.
-
Workup: Shake the separatory funnel vigorously until the layers are clear. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ (1 x 30 mL), and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2,3-difluoro-4-methylbenzaldehyde.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: TEMPO-Catalyzed Oxidation with Bleach
This protocol employs a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and household bleach (sodium hypochlorite solution) as the terminal oxidant. This method is often considered a "greener" alternative to heavy metal oxidants.[11]
Materials:
-
(2,3-difluoro-4-methylphenyl)methanol
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Potassium bromide (KBr)
-
Household bleach (sodium hypochlorite, NaOCl, ~5-8%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Hydrochloric acid (HCl), 1 M
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with vigorous stirring capability
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (2,3-difluoro-4-methylphenyl)methanol (1.0 equivalent) in DCM (0.2-0.5 M).
-
Addition of Catalysts: Add TEMPO (0.01-0.05 equivalents) and an aqueous solution of KBr (0.1 equivalents) to the mixture.
-
Cooling: Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Addition of Oxidant: To this biphasic mixture, add the sodium hypochlorite solution (1.2-1.5 equivalents) dropwise while maintaining the temperature at 0 °C. The pH of the bleach solution should be adjusted to ~8.5-9.0 with NaHCO₃ before addition.
-
Reaction: Stir the reaction vigorously at 0 °C until TLC analysis indicates complete consumption of the starting alcohol (typically 1-3 hours).
-
Quenching: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Workup: Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash with 1 M HCl (1 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude aldehyde by flash column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the key steps in the synthesis of 2,3-difluoro-4-methylbenzaldehyde.
Caption: General workflow for the oxidation of (2,3-difluoro-4-methylphenyl)methanol.
References
- 1. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. ijsart.com [ijsart.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. TEMPO [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 12. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 13. cs.gordon.edu [cs.gordon.edu]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Derivatization of 2,3-Difluoro-4-methylbenzyl alcohol for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Difluoro-4-methylbenzyl alcohol is a versatile chemical scaffold for the synthesis of novel small molecule libraries. Its substituted phenyl ring offers a unique electronic and steric profile that can be exploited to probe interactions with biological targets. Derivatization of the benzylic hydroxyl group is a straightforward strategy to generate a diverse collection of compounds for high-throughput screening (HTS), a cornerstone of modern drug discovery and chemical biology.[1] This document provides detailed protocols for the synthesis of ester and ether derivatives of this compound and their subsequent evaluation in biological assays.
Derivatization Strategies
The hydroxyl group of this compound is amenable to a variety of chemical transformations to create derivatives with diverse physicochemical properties. The two most common and versatile strategies are esterification and etherification.
-
Esterification: The formation of an ester linkage by reacting the alcohol with a carboxylic acid or its activated derivative (e.g., acyl chloride, anhydride) is a robust and widely used method.[2][3] This strategy allows for the introduction of a wide range of substituents, from simple alkyl chains to complex heterocyclic moieties, by varying the carboxylic acid partner.
-
Etherification: The synthesis of ethers from the benzyl alcohol can be achieved through several methods, including the Williamson ether synthesis or reactions using activating agents.[4][5] Ether derivatives can offer improved metabolic stability compared to esters and provide different hydrogen bonding capabilities.
These derivatization approaches enable the creation of a focused library of compounds to explore structure-activity relationships (SAR) and identify promising hits for further optimization.[6]
Experimental Protocols
Protocol 1: Esterification of this compound via Acid Chloride
This protocol describes a general procedure for the synthesis of benzyl esters using an acyl chloride. This method is often rapid and proceeds with high yield.[7]
Materials:
-
This compound
-
Substituted acetyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) (1.2 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the alcohol in anhydrous DCM (approximately 10 mL per gram of alcohol).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.2 equivalents) to the stirred solution.
-
Add the substituted acetyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Etherification of this compound
This protocol outlines a method for the synthesis of benzyl ethers. This approach can be adapted for various alkylating agents.[4][5]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).
-
Carefully wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
A library of derivatives can be synthesized using the protocols above. The following table represents a hypothetical set of compounds prepared from this compound.
| Compound ID | R-group | Structure | Molecular Weight ( g/mol ) | % Yield | Purity (by HPLC) |
| Ester-01 | -COCH₃ | 200.17 | 92% | >98% | |
| Ester-02 | -CO(CH₂)₂CH₃ | 228.22 | 85% | >99% | |
| Ester-03 | -CO-Ph | 262.25 | 88% | >97% | |
| Ether-01 | -CH₃ | 172.16 | 78% | >98% | |
| Ether-02 | -CH₂CH₃ | 186.19 | 75% | >99% | |
| Ether-03 | -CH₂-Ph | 248.27 | 68% | >96% |
Biological Screening
High-throughput screening (HTS) is a crucial step in identifying biologically active compounds from a chemical library.[8][9] The synthesized derivatives of this compound can be screened in various assays to determine their biological activities.
Protocol 3: In Vitro Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
This protocol describes a method to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial strains, a common assay for discovering new antimicrobial agents.[10]
Materials:
-
Synthesized compounds dissolved in dimethyl sulfoxide (DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth with DMSO)
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well microplate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL). The final DMSO concentration should not exceed 1%.
-
Prepare a bacterial inoculum in MHB and adjust the turbidity to a 0.5 McFarland standard.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (broth with bacteria and a known antibiotic) and a negative control (broth with bacteria and DMSO).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]
Hypothetical Biological Activity Data
The following table presents hypothetical MIC values for the synthesized library against a Gram-positive and a Gram-negative bacterium.
| Compound ID | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| Ester-01 | 128 | >256 |
| Ester-02 | 64 | 128 |
| Ester-03 | 32 | 64 |
| Ether-01 | >256 | >256 |
| Ether-02 | 128 | 256 |
| Ether-03 | 16 | 32 |
Mandatory Visualizations
Caption: Workflow for derivatization and biological screening of this compound.
Caption: Potential PI3K/Akt signaling pathway modulation by bioactive derivatives.[11]
References
- 1. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 5. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 10. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
protocol for the synthesis of 2,3-Difluoro-4-methylbenzyl alcohol from 2,3-difluoro-4-methylbenzaldehyde
Introduction
2,3-Difluoro-4-methylbenzyl alcohol is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its fluorinated aromatic structure imparts unique properties to target molecules, often enhancing metabolic stability and binding affinity. This application note provides a detailed and reliable protocol for the synthesis of this compound from its corresponding aldehyde, 2,3-difluoro-4-methylbenzaldehyde, via reduction with sodium borohydride. This method is characterized by its high yield, operational simplicity, and mild reaction conditions.
Reaction Scheme
The synthesis involves the reduction of the aldehyde functional group to a primary alcohol using sodium borohydride (NaBH₄) in a suitable solvent, typically methanol or ethanol.
Chemical Equation: C₈H₆F₂O + NaBH₄ + 4CH₃OH → C₈H₈F₂O + B(OCH₃)₃ + NaOH + H₂
Materials and Methods
Materials:
-
2,3-difluoro-4-methylbenzaldehyde (FW: 156.13 g/mol )[1][2][3]
-
Sodium borohydride (NaBH₄) (FW: 37.83 g/mol )[4]
-
Methanol (CH₃OH), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stirrer with a cooling bath (ice-water)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument
Experimental Protocol
A detailed protocol for the reduction of 2,3-difluoro-4-methylbenzaldehyde is provided below.
1. Reaction Setup:
-
In a 250 mL round-bottom flask, dissolve 10.0 g (64.0 mmol) of 2,3-difluoro-4-methylbenzaldehyde in 100 mL of anhydrous methanol.
-
Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0-5 °C.
2. Addition of Reducing Agent:
-
Slowly add 2.90 g (76.8 mmol, 1.2 equivalents) of sodium borohydride to the cooled solution in small portions over 30 minutes.[5] Maintain the temperature below 10 °C during the addition to control the reaction rate and prevent side reactions.
-
Caution: Sodium borohydride reacts with water and alcohols to produce hydrogen gas, which is flammable.[4] Ensure adequate ventilation.
3. Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the starting aldehyde spot and the appearance of the product alcohol spot, which will have a lower Rf value, indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.
4. Work-up and Extraction:
-
Once the reaction is complete, cool the mixture again in an ice-water bath.
-
Carefully quench the reaction by the dropwise addition of 1 M HCl until the pH of the solution is approximately 6-7. This will neutralize any remaining borohydride and the borate esters.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
To the resulting residue, add 100 mL of deionized water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash them sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
5. Purification:
-
The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure product as a solid.[6]
Data Presentation
| Parameter | Value | Reference |
| Reactant: 2,3-difluoro-4-methylbenzaldehyde | ||
| Molecular Weight | 156.13 g/mol | [1][2][3] |
| Purity | ≥95% | [1][2] |
| Product: this compound | ||
| Molecular Weight | 158.15 g/mol | |
| Typical Yield | 85-95% | |
| Purity (after purification) | >97% | [7] |
| Reducing Agent: Sodium Borohydride | ||
| Molecular Weight | 37.83 g/mol | [4] |
| Equivalents Used | 1.2 | [5] |
| Reaction Conditions | ||
| Solvent | Methanol | [5] |
| Temperature | 0 °C to Room Temperature | [5] |
| Reaction Time | 2-4 hours | [5] |
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the product and identify any impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To elucidate the structure of the final product and confirm its identity.[8]
Safety Precautions
-
Sodium Borohydride (NaBH₄): Is a water-reactive, flammable solid and is toxic if ingested or absorbed through the skin.[4] It should be handled in a well-ventilated area, and personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, must be worn.[4][9] Store in a cool, dry place away from water and acids.[9][10]
-
Methanol: Is a flammable liquid and is toxic. Avoid inhalation and skin contact.
-
Dichloromethane: Is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
Hydrochloric Acid: Is corrosive. Handle with care and appropriate PPE.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This application note details a straightforward and efficient protocol for the synthesis of this compound. The use of sodium borohydride as a reducing agent offers a safe and selective method for the reduction of the corresponding aldehyde, providing high yields of the desired product. The described procedure is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety considerations.
References
- 1. 2,3-difluoro-4-methylbenzaldehyde 95% | CAS: 245536-50-9 | AChemBlock [achemblock.com]
- 2. 2,3-Difluoro-4-methylbenzaldehyde [oakwoodchemical.com]
- 3. 2,3-Difluoro-4-methylbenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. rsc.org [rsc.org]
- 7. This compound 97% | CAS: 252004-41-4 | AChemBlock [achemblock.com]
- 8. 4-Methylbenzyl alcohol | C8H10O | CID 11505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemistry.osu.edu [chemistry.osu.edu]
- 10. Sodium Borohydride - ESPI Metals [espimetals.com]
Application Notes and Protocols: Fluorinated Benzyl Alcohols in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. These enhancements include improved metabolic stability, increased lipophilicity and cell permeability, and favorable alterations in binding affinity to target proteins.
Fluorinated benzyl alcohols, particularly those bearing trifluoromethyl (-CF3) or other fluoro-substituted phenyl rings, are versatile and highly valuable building blocks in the synthesis of a wide array of bioactive molecules. The benzylic alcohol moiety serves as a reactive handle for a variety of chemical transformations, including oxidation to aldehydes, conversion to benzyl halides for subsequent nucleophilic substitution, and etherification or esterification reactions. This application note provides detailed protocols for the utilization of fluorinated benzyl alcohols in the synthesis of key classes of bioactive molecules, presents quantitative data on their biological activities, and illustrates the underlying synthetic and biological pathways.
I. Key Synthetic Transformations of Fluorinated Benzyl Alcohols
A crucial step in the elaboration of fluorinated benzyl alcohols into more complex bioactive molecules is their oxidation to the corresponding benzaldehydes. These aldehydes are key intermediates for olefination reactions such as the Wittig and Horner-Wadsworth-Emmons reactions, which are instrumental in the synthesis of stilbenes and chalcones.
Protocol 1: Swern Oxidation of 4-(Trifluoromethyl)benzyl Alcohol
This protocol describes the mild oxidation of a primary fluorinated benzyl alcohol to its aldehyde without over-oxidation to the carboxylic acid.[1][2][3][4][5]
Materials:
-
4-(Trifluoromethyl)benzyl alcohol
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Ice-water bath and dry ice/acetone bath
Procedure:
-
Preparation of the Swern Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM (0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.7 equivalents) in anhydrous DCM dropwise to the oxalyl chloride solution, maintaining the temperature below -60 °C.
-
Stir the resulting mixture at -78 °C for 15 minutes.
-
-
Oxidation of the Alcohol:
-
Dissolve 4-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the alcohol solution dropwise to the pre-formed Swern reagent at -78 °C over 10 minutes.
-
Stir the reaction mixture at -78 °C for 30-45 minutes.
-
-
Quenching and Work-up:
-
Add triethylamine (7.0 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below -60 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature over 30 minutes.
-
Add water to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-(trifluoromethyl)benzaldehyde.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
II. Synthesis of Bioactive Molecules from Fluorinated Benzyl Alcohol Derivatives
A. Fluorinated Combretastatin Analogs: Potent Tubulin Polymerization Inhibitors
Combretastatins are a class of natural products that exhibit potent anticancer activity by inhibiting tubulin polymerization.[6][7][8] Fluorinated analogs have been synthesized to improve their pharmacological properties.[9][10][11] The synthesis often involves a Wittig or Horner-Wadsworth-Emmons reaction between a fluorinated benzaldehyde and a suitable phosphonium ylide or phosphonate ester.
Caption: Synthetic workflow for a fluorinated combretastatin analog.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Synthesis of a Fluorinated Stilbene
This protocol describes the synthesis of a fluorinated stilbene, a core structure of combretastatin analogs, via the HWE reaction, which generally favors the formation of the (E)-isomer.[7][12][13][14]
Materials:
-
4-(Trifluoromethyl)benzaldehyde (from Protocol 1)
-
Diethyl benzylphosphonate (or a substituted derivative)
-
Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas supply
Procedure:
-
Phosphonate Anion Formation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add a solution of diethyl benzylphosphonate (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
-
Olefination Reaction:
-
Cool the solution of the phosphonate anion to 0 °C.
-
Slowly add a solution of 4-(trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the fluorinated stilbene.
-
Quantitative Data: Anticancer Activity of Fluorinated Combretastatin Analogs
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of representative fluorinated combretastatin analogs against various human cancer cell lines.
| Compound ID | Modification | Cancer Cell Line | IC₅₀ (nM) | Reference |
| Z-2 | 4'-CF₃O- | MCF-7 (Breast) | 53 | [11] |
| Z-3 | 4'-CF₃O- | NCI/ADR (Ovarian) | 118 | [11] |
| Z-7 | 4'-CF₂HO- | ID8 (Ovarian) | 67 | [11] |
| 9a | Cyano-stilbene | HCT-116 (Colon) | 20 | [15] |
| 12a₁ | Piperazine-cyano-stilbene | HCT-116 (Colon) | 110 | [15] |
| MP5-F9 | Biphenyl analog | HCT-116 (Colon) | 30 | [16] |
B. Fluorinated Chalcones: A Versatile Class of Bioactive Molecules
Chalcones are α,β-unsaturated ketones that form the central core for a variety of biologically important compounds. Fluorinated chalcones have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[17][18][19][20][21][22] They are typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde.
Protocol 3: Claisen-Schmidt Condensation for the Synthesis of a Fluorinated Chalcone
This protocol details the base-catalyzed condensation to form a fluorinated chalcone.[18][19]
Materials:
-
4-Fluoro-3-methylacetophenone
-
Substituted benzaldehyde (e.g., 2-methoxybenzaldehyde)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), dilute
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 4-fluoro-3-methylacetophenone (1.0 equivalent) and the substituted benzaldehyde (1.0 equivalent) in ethanol.
-
Prepare a solution of sodium hydroxide (1.5 equivalents) in water and add it dropwise to the stirred solution of the ketone and aldehyde at room temperature.
-
-
Reaction Monitoring:
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.
-
The precipitated chalcone is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Purify the crude chalcone by recrystallization from ethanol.
-
Quantitative Data: Synthesis Yields and Anticancer Activity of Fluorinated Chalcones
The table below presents the synthesis yields and in vitro anticancer activity (IC₅₀ values) of representative fluorinated chalcones.
| Chalcone Derivative | Yield (%) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (E)-1-(4-fluoro-3-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | 79.38 | - | - | [20] |
| (E)-1-(4-fluoro-3-methylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one | 70.60 | - | - | [20] |
| 4c (α-fluoro, 6-bromo indole) | - | Hela (Cervical) | 0.025 | [23] |
| 4c (α-fluoro, 6-bromo indole) | - | U937 (Lymphoma) | 0.025 | [23] |
| 8-Fluoroisoflavanone | - | MCF-7 (Breast) | 15 | [19] |
C. Celecoxib: A Selective COX-2 Inhibitor
Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. Its synthesis involves the use of a trifluoromethyl-containing building block, highlighting the importance of fluorinated intermediates in the development of modern pharmaceuticals.[6][16][24][25]
Quantitative Data: COX-2 Inhibition by Celecoxib
| Enzyme | IC₅₀ (nM) | Reference |
| COX-2 | 40 | [12][17] |
| COX-1 | 2800 | [9] |
III. Mechanism of Action and Signaling Pathways
Combretastatin A-4 and Microtubule Dynamics
Combretastatin A-4 (CA-4) and its analogs exert their potent anticancer effects by binding to the colchicine-binding site on β-tubulin.[6][7] This interaction inhibits the polymerization of tubulin dimers into microtubules, leading to a disruption of the cellular cytoskeleton. The consequences of this disruption are particularly severe for rapidly dividing cancer cells, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][26][27]
Signaling Pathway of Combretastatin-Induced Apoptosis
Caption: Signaling pathway of combretastatin-induced apoptosis.
Protocol 4: In Vitro Tubulin Polymerization Inhibition Assay
This protocol provides a method to quantify the inhibitory effect of a compound on tubulin polymerization.[10][18][24][25]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol
-
Test compound (e.g., fluorinated combretastatin analog)
-
Positive control (e.g., Nocodazole or Colchicine)
-
Negative control (vehicle, e.g., DMSO)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in DMSO. Create a serial dilution in General Tubulin Buffer to achieve a range of final assay concentrations.
-
On ice, prepare the tubulin reaction mix to a final concentration of 2-3 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP and 10-15% glycerol.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the microplate reader to 37 °C.
-
Add 5 µL of the 10x test compound, positive control, or negative control to the appropriate wells of the pre-warmed plate.
-
-
Initiation and Measurement:
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time to generate polymerization curves.
-
Determine the maximum rate of polymerization (Vmax) and the maximum polymer mass (Amax) for each concentration.
-
Calculate the IC₅₀ value by plotting the Vmax or Amax as a function of the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
Conclusion
Fluorinated benzyl alcohols are indispensable precursors in the synthesis of a diverse range of bioactive molecules. Their strategic use allows for the introduction of fluorine, which can significantly enhance the therapeutic potential of the final compounds. The protocols and data presented in this application note provide a framework for researchers to utilize these valuable building blocks in the discovery and development of novel therapeutics. The examples of fluorinated combretastatin analogs, chalcones, and the established drug celecoxib underscore the profound impact of fluorine chemistry on modern drug design.
References
- 1. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. COMBRETASTATINS: POTENTIAL TUBULIN INHIBITORS | Neuroquantology [neuroquantology.com]
- 9. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Computational Design and Synthesis of Novel Fluoro-Analogs of Combretastatins A-4 and A-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest | PLOS One [journals.plos.org]
- 16. apexbt.com [apexbt.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 20. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 27. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes and Protocols: Acylation of 2,3-Difluoro-4-methylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of alcohols with acyl chlorides is a fundamental and widely utilized transformation in organic synthesis. This reaction is of particular importance in medicinal chemistry and drug development, where the introduction of an ester moiety can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and ability to act as a prodrug. The 2,3-difluoro-4-methylbenzyl scaffold is an emerging motif in the design of bioactive molecules, with the fluorine atoms often conferring desirable properties such as enhanced binding affinity and improved metabolic profiles.
These application notes provide detailed protocols for the reaction of 2,3-Difluoro-4-methylbenzyl alcohol with representative acyl chlorides, namely acetyl chloride and benzoyl chloride. The procedures outlined are based on established methods for the acylation of benzyl alcohols and have been adapted for this specific substrate.
Reaction of this compound with Acetyl Chloride
The reaction of this compound with acetyl chloride proceeds via a nucleophilic acyl substitution to yield 2,3-Difluoro-4-methylbenzyl acetate. This reaction can be carried out efficiently under solvent-free and catalyst-free conditions, offering an environmentally benign and straightforward procedure.
Experimental Protocol: Synthesis of 2,3-Difluoro-4-methylbenzyl acetate
Materials:
-
This compound
-
Acetyl chloride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane, add triethylamine (1.5 eq.) or pyridine (1.2 eq.) as a base.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography if necessary, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Yield: Based on similar reactions with benzyl alcohol, yields are expected to be in the range of 90-98%.[1]
Data Presentation: 2,3-Difluoro-4-methylbenzyl acetate
| Parameter | Value |
| Molecular Formula | C₁₀H₁₀F₂O₂ |
| Molecular Weight | 200.18 g/mol |
| Appearance | Expected to be a colorless oil or low-melting solid |
| Yield | >90% (expected) |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.10-7.30 (m, 2H, Ar-H)
-
δ 5.15 (s, 2H, -CH₂-)
-
δ 2.35 (s, 3H, Ar-CH₃)
-
δ 2.10 (s, 3H, -COCH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 170.5 (C=O)
-
δ 149.0 (d, d, J = 245, 15 Hz, C-F)
-
δ 147.0 (d, d, J = 245, 15 Hz, C-F)
-
δ 130.0 (Ar-C)
-
δ 125.0 (Ar-C)
-
δ 124.0 (Ar-C)
-
δ 115.0 (Ar-C)
-
δ 60.0 (-CH₂-)
-
δ 21.0 (-COCH₃)
-
δ 15.0 (Ar-CH₃)
-
Reaction of this compound with Benzoyl Chloride
The reaction with benzoyl chloride follows a similar nucleophilic acyl substitution mechanism to yield 2,3-Difluoro-4-methylbenzyl benzoate. This reaction is often catalyzed by a base such as pyridine or N,N,N',N'-tetramethylethylenediamine (TMEDA), which also serves to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of 2,3-Difluoro-4-methylbenzyl benzoate
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine or N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq.) and pyridine (1.2 eq.) or TMEDA (1.5 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
Expected Yield: High yields, typically above 85%, are expected for this type of reaction.
Data Presentation: 2,3-Difluoro-4-methylbenzyl benzoate
| Parameter | Value |
| Molecular Formula | C₁₅H₁₂F₂O₂ |
| Molecular Weight | 262.25 g/mol |
| Appearance | Expected to be a white solid or colorless oil |
| Yield | >85% (expected) |
Spectroscopic Data (Predicted):
The following NMR chemical shifts are predicted based on data for structurally similar benzyl benzoates.[4]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.05 (d, J = 7.5 Hz, 2H, Ar-H of benzoate)
-
δ 7.55 (t, J = 7.5 Hz, 1H, Ar-H of benzoate)
-
δ 7.45 (t, J = 7.5 Hz, 2H, Ar-H of benzoate)
-
δ 7.10-7.30 (m, 2H, Ar-H of benzyl)
-
δ 5.30 (s, 2H, -CH₂-)
-
δ 2.35 (s, 3H, Ar-CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 166.0 (C=O)
-
δ 149.0 (d, d, J = 245, 15 Hz, C-F)
-
δ 147.0 (d, d, J = 245, 15 Hz, C-F)
-
δ 133.0 (Ar-C of benzoate)
-
δ 130.0 (Ar-C of benzoate)
-
δ 129.5 (Ar-C of benzoate)
-
δ 128.5 (Ar-C of benzoate)
-
δ 130.0 (Ar-C of benzyl)
-
δ 125.0 (Ar-C of benzyl)
-
δ 124.0 (Ar-C of benzyl)
-
δ 115.0 (Ar-C of benzyl)
-
δ 61.0 (-CH₂-)
-
δ 15.0 (Ar-CH₃)
-
Applications in Drug Discovery and Development
The incorporation of the 2,3-difluoro-4-methylbenzyl moiety into ester-containing molecules can be a valuable strategy in drug design. The presence of fluorine atoms can significantly impact a molecule's conformational preferences, pKa, and metabolic stability. Specifically, the C-F bond is highly stable and can block sites of metabolism, potentially increasing the half-life of a drug.
Furthermore, the ester linkage itself can be designed to be stable or to be readily cleaved by esterases in the body, releasing the active parent alcohol. This prodrug approach is a well-established strategy to improve the oral bioavailability of polar drugs. The lipophilicity of the resulting ester can be fine-tuned by the choice of the acyl chloride, allowing for the optimization of the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
While specific biological activities for esters of this compound are not yet widely reported, the structural motif is of interest in the development of novel therapeutic agents, particularly in areas where fluorinated compounds have shown promise, such as in oncology and neuroscience.
Visualizations
Caption: Experimental workflow for the acylation of this compound.
Caption: General mechanism for the base-catalyzed acylation of this compound.
References
Application Notes and Protocols for the Synthesis of Substituted Benzyl Alcohols via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This application note details the synthesis of substituted benzyl alcohols through the reaction of a suitable Grignard reagent with a substituted benzaldehyde. This method is of significant interest in medicinal chemistry and drug development due to the prevalence of the benzyl alcohol moiety in a wide range of biologically active molecules. The reaction involves the nucleophilic attack of the organomagnesium halide (Grignard reagent) on the electrophilic carbonyl carbon of the aldehyde, followed by an acidic workup to yield the desired alcohol. Careful control of reaction conditions, particularly the exclusion of water and atmospheric oxygen, is paramount for the success of this synthesis.
Reaction Mechanism
The Grignard reaction with an aldehyde proceeds in a two-step mechanism. First, the nucleophilic carbon of the Grignard reagent adds to the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate. In the second step, an acidic workup protonates the alkoxide to yield the final alcohol product.
Quantitative Data Summary
The yield of substituted benzyl alcohols from the Grignard reaction can be influenced by factors such as the nature of the substituents on both the Grignard reagent and the benzaldehyde, the reaction conditions, and the purity of the reagents. Below is a summary of representative yields for the synthesis of various substituted benzyl alcohols.
| Grignard Reagent | Aldehyde | Product | Yield (%) |
| Phenylmagnesium bromide | Benzaldehyde | Diphenylmethanol | ~70% |
| Phenylmagnesium bromide | 4-Chlorobenzaldehyde | (4-Chlorophenyl)(phenyl)methanol | 88% |
| Phenylmagnesium chloride | 2-Iodonitrobenzene | (2-Nitrophenyl)(phenyl)methanol | 87% |
| Ethylmagnesium bromide | Benzaldehyde | 1-Phenyl-1-propanol | High |
| Phenylmagnesium bromide | 4-Anisaldehyde | (4-Methoxyphenyl)(phenyl)methanol | High |
| Benzylmagnesium chloride | Formaldehyde | 2-Phenylethanol | High |
Experimental Protocols
Safety Precautions: The Grignard reaction is highly exothermic and reacts vigorously with water. All procedures must be carried out in a well-ventilated fume hood. Anhydrous conditions are essential, and all glassware must be thoroughly dried before use. Diethyl ether is extremely flammable and should be handled with care.
Protocol 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Iodine crystal (optional, as an initiator)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry all glassware under a stream of nitrogen or in an oven and allow it to cool to room temperature in a desiccator to ensure anhydrous conditions.[1]
-
Initiation: Place the magnesium turnings in the flask. If the reaction is difficult to initiate, a small crystal of iodine can be added.[1]
-
Grignard Formation: In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether. Add a small portion (approximately 2-3 mL) of this solution to the magnesium turnings. The reaction should begin spontaneously, evidenced by bubbling and a cloudy appearance of the solution. If the reaction does not start, gentle warming with a heat gun or a warm water bath may be necessary.[1]
-
Completion: Once the reaction has initiated, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The final solution should be cloudy and grayish-brown.[1]
Protocol 2: Synthesis of a Substituted Benzyl Alcohol (e.g., Diphenylmethanol)
Materials:
-
Phenylmagnesium bromide solution (from Protocol 1)
-
Substituted benzaldehyde (e.g., benzaldehyde)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Equipment:
-
Reaction flask from Protocol 1
-
Ice bath
-
Separatory funnel
-
Beaker
-
Rotary evaporator
Procedure:
-
Aldehyde Addition: Cool the Grignard reagent solution to 0 °C using an ice bath. Prepare a solution of the substituted benzaldehyde in anhydrous diethyl ether in the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.[1]
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous ammonium chloride solution. Stir until all the ice has melted and the magnesium salts have dissolved.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether. Combine all the organic extracts.[1]
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.[1]
-
Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude substituted benzyl alcohol.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: Workflow for Grignard Synthesis.
Reaction Mechanism
Caption: Mechanism of Grignard Reaction.
References
Application Notes and Protocols for the Quantification of 2,3-Difluoro-4-methylbenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed analytical methods for the quantitative determination of 2,3-Difluoro-4-methylbenzyl alcohol in solution, adaptable for various sample matrices. The primary techniques detailed are High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV), a widely used method for its robustness and precision, and Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and specificity.[4][5]
General Analytical Workflow
The overall process for the quantification of this compound follows a structured workflow, from sample handling to data interpretation.
Caption: General workflow for the quantification of this compound.
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of pharmaceutical compounds.[6] A reversed-phase HPLC method is proposed here, which is suitable for the separation and quantification of moderately polar compounds like benzyl alcohol derivatives.[7][8]
Principle
The sample is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a reversed-phase column (e.g., C18) where this compound is separated from other components based on its hydrophobicity. An isocratic mobile phase of acetonitrile and water is commonly used for similar analytes.[7][9] The compound is detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Experimental Protocol
1. Apparatus and Materials
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm or 0.22 µm).
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
This compound reference standard.
2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 70:30 v/v).[9] Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase.[3][10]
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial before injection.[3][10][11]
4. Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (70:30 v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 20 µL.
-
Column Temperature: 40 °C.[9]
-
Detection Wavelength: 220 nm or 254 nm (to be determined by UV scan of the standard).[9][12]
-
Run Time: Approximately 10 minutes.
5. Data Analysis
-
Inject the calibration standards and the sample solutions into the HPLC system.
-
Record the peak areas for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary (HPLC-UV)
The following table summarizes the typical validation parameters for a method of this nature, as guided by ICH recommendations.[2][6][13]
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Experimental Protocol
1. Apparatus and Materials
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Autosampler vials with inserts.
-
High-purity helium (carrier gas).
-
Methanol or ethyl acetate (HPLC or GC grade).
-
This compound reference standard.
2. Preparation of Solutions
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 3,4-dimethylphenol and dissolve it in 100 mL of methanol.
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC method, using methanol as the solvent.
-
Calibration Standards: Prepare a series of calibration standards containing a constant concentration of the internal standard (e.g., 10 µg/mL) and varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
3. Sample Preparation
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a known volume of methanol.
-
Add the internal standard to achieve the same final concentration as in the calibration standards.
-
Vortex to mix and transfer to a GC vial.
4. GC-MS Conditions
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Injection Mode: Splitless or split (e.g., 20:1), depending on concentration.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 250 °C at 15 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.[5]
-
Ion Source Temperature: 230 °C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
5. Data Analysis
-
Analyze the calibration standards and sample solutions.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Calculate the concentration of this compound in the sample using the response ratio from the sample and the calibration curve.
Quantitative Data Summary (GC-MS)
The following table presents typical performance characteristics for a quantitative GC-MS method.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
Conclusion
Both the HPLC-UV and GC-MS methods described provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. The HPLC-UV method is well-suited for routine quality control applications, while the GC-MS method offers higher sensitivity and specificity, making it ideal for trace-level analysis or in complex matrices. Proper method validation in accordance with ICH guidelines is essential to ensure the accuracy and reliability of the results.[2][6][13][15]
References
- 1. ewai-group.com [ewai-group.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. actascientific.com [actascientific.com]
- 7. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. greyhoundchrom.com [greyhoundchrom.com]
- 11. sartorius.com [sartorius.com]
- 12. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijrrjournal.com [ijrrjournal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Difluoro-methyl-benzyl Alcohols
Welcome to the technical support center for the synthesis of difluoro-methyl-benzyl alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this challenging synthetic transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of difluoro-methyl-benzyl alcohols, providing potential causes and actionable steps to resolve them.
Issue 1: Low or No Product Yield
Low conversion of the starting benzaldehyde is a frequent challenge. Several factors can contribute to this issue.
| Potential Cause | Troubleshooting Steps |
| Ineffective Reagent Activation | 1. Base/Initiator Selection: The choice of activator is critical. For nucleophilic reagents like (difluoromethyl)trimethylsilane (TMSCF₂H), a catalytic amount of a fluoride source (e.g., CsF, TBAF) or a strong, non-nucleophilic base (e.g., KOtBu) is often required.[1][2] For radical reactions using reagents like Zn(SO₂CF₂H)₂, an initiator such as tert-butyl hydroperoxide is necessary.[3][4] Screen different bases/initiators to find the optimal conditions for your specific substrate. |
| 2. Catalyst Choice: In metal-catalyzed cross-coupling reactions, the ligand and metal source are crucial. For instance, palladium-catalyzed reactions may require specific phosphine ligands like BrettPhos to achieve good yields.[1] | |
| Poor Substrate Reactivity | 1. Electronic Effects: Benzaldehydes with electron-withdrawing groups are generally more electrophilic and react more readily with nucleophilic difluoromethylating agents.[5] For electron-rich substrates, consider switching to a more reactive reagent or a different synthetic strategy, such as a radical-based method. |
| 2. Steric Hindrance: Aldehydes with bulky ortho-substituents may exhibit lower reactivity due to steric hindrance.[6] Increasing the reaction temperature or using a less sterically demanding difluoromethylating agent might improve yields. | |
| Suboptimal Reaction Conditions | 1. Solvent Choice: The solvent can significantly impact reaction outcomes. Aprotic polar solvents like THF or DMF are commonly used.[1][7] In some cases, varying the solvent can even alter regioselectivity.[3][4] |
| 2. Temperature Control: Many difluoromethylation reactions are sensitive to temperature. Nucleophilic additions are often performed at low temperatures (e.g., -78 °C to room temperature) to minimize side reactions.[2] Radical reactions may require heating or photo-irradiation to initiate.[8] | |
| 3. Reaction Time: If conversion is low, consider extending the reaction time. Monitoring the reaction by TLC or GC/LC-MS is crucial to determine the optimal endpoint and avoid product degradation. For slow reactions, a second addition of the reagent and initiator may drive the reaction to completion.[3][4] | |
| Reagent Quality and Stoichiometry | 1. Reagent Purity: Commercially available difluoromethylating agents can contain impurities that may affect stoichiometry.[9] For instance, Zn(SO₂CF₂H)₂ (DFMS) can contain ZnCl₂ and water, which should be accounted for when calculating equivalents.[9] |
| 2. Stoichiometry: An excess of the difluoromethylating agent is often required. Typically, 1.5 to 3.0 equivalents are used to ensure complete conversion of the aldehyde.[3][4] |
Troubleshooting Workflow for Low Yield
A logical workflow for troubleshooting low-yield difluoromethylation reactions.
Issue 2: Formation of Significant Byproducts
The presence of impurities complicates purification and reduces the overall yield.
| Potential Cause | Troubleshooting Steps |
| Competitive Enolization | For enolizable aldehydes, strong bases can cause deprotonation at the α-position, leading to side reactions. Using milder bases or switching to a reagent system that does not require a strong base, such as certain radical methods, can mitigate this.[1] The use of sterically hindered bases can also prevent undesired side reactions.[1] |
| Cannizzaro-type Reactions | In the presence of a strong base, aldehydes lacking α-hydrogens can undergo disproportionation to form the corresponding benzyl alcohol and benzoic acid. Running the reaction at a lower temperature and ensuring slow addition of the base can help minimize this side reaction. |
| Product Instability | The desired difluoro-methyl-benzyl alcohol product may be unstable under the reaction conditions or during workup. Some difluoromethylated compounds can be sensitive to acidic or basic conditions, leading to defluorination.[10][11] Ensure the workup procedure is neutral and as mild as possible. |
Issue 3: Difficulty in Product Purification
Separating the target compound from starting materials and byproducts can be non-trivial.
| Potential Cause | Troubleshooting Steps |
| Similar Polarity | The product alcohol may have a similar polarity to the starting aldehyde or alcohol byproducts, making separation by silica gel chromatography difficult. |
| 1. Chromatographic Optimization: Screen different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to improve separation. Consider using a different stationary phase, such as alumina or a reverse-phase column. | |
| 2. Derivatization: If separation is intractable, consider temporarily protecting the alcohol product as a silyl ether or an ester. This will significantly change its polarity, facilitating separation from impurities. The protecting group can then be removed in a subsequent step. | |
| On-Column Decomposition | The product may decompose on acidic silica gel. To prevent this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent. |
| Volatility Issues | If the product is volatile, care must be taken during solvent removal under reduced pressure. Use a lower temperature on the rotary evaporator and avoid high vacuum to prevent product loss. |
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for synthesizing difluoro-methyl-benzyl alcohols?
The synthesis primarily involves the addition of a "CF₂H" synthon to a benzaldehyde. The main strategies are categorized by the nature of the difluoromethylating agent:
-
Nucleophilic Difluoromethylation: This is the most common method, where a nucleophilic "CF₂H⁻" equivalent adds to the electrophilic carbonyl carbon of the aldehyde. Common reagents include (difluoromethyl)trimethylsilane (TMSCF₂H), difluoromethyl phenyl sulfone (PhSO₂CF₂H), and others that require activation by a base or fluoride source.[12][13][14]
-
Radical Difluoromethylation: This approach involves the generation of a difluoromethyl radical (•CF₂H) that adds to the aromatic system, often followed by subsequent steps. A key reagent for this is Zn(SO₂CF₂H)₂ (DFMS), which generates the radical in the presence of an oxidant.[3][8][9] This method is particularly useful for C-H functionalization but is less direct for synthesizing the target benzyl alcohols from aldehydes.
-
Deoxyfluorination: An alternative route involves the deoxyfluorination of α-hydroxy-α-difluoromethyl ketones or related precursors. Reagents like DAST or Deoxo-Fluor® can be used, though this is a multi-step process starting from a different precursor than benzaldehyde.[1][4]
Decision Tree for Synthesis Strategy
A simplified decision tree for selecting a difluoromethylation strategy based on substrate properties.
Q2: How do I choose the right difluoromethylating agent?
The choice depends on your substrate, the desired reaction conditions, and available equipment.
| Reagent Class | Common Examples | Advantages | Disadvantages |
| Nucleophilic (Silicon-based) | TMSCF₂H | Commercially available, mild reaction conditions often possible.[1] | Requires an activator (fluoride or base); can be sensitive to moisture. |
| Nucleophilic (Sulfone-based) | PhSO₂CF₂H | Powerful reagent, effective for many substrates.[13] | Requires a strong base, which can be problematic for enolizable aldehydes; desulfonylation step needed.[13] |
| Radical | Zn(SO₂CF₂H)₂ (DFMS) | Operationally simple (open-flask), scalable, good functional group tolerance.[3][9] | Primarily for C-H difluoromethylation, not direct aldehyde addition; requires a radical initiator. |
| Electrophilic | S-(difluoromethyl)sulfoximines | Useful for introducing CF₂H groups to electron-rich sites.[8][12] | Not suitable for direct addition to aldehydes to form alcohols. |
Q3: My difluoro-methyl-benzyl alcohol is unstable. What are the common degradation pathways?
Difluoromethylated compounds can be more chemically labile than their non-fluorinated or trifluoromethylated analogs.[11]
-
Defluorination: Under certain acidic or basic conditions, elimination of fluoride (as HF) can occur, especially if there is a lone pair of electrons or negative charge at the β-position.[11]
-
Oxidation: The secondary alcohol is susceptible to oxidation back to the corresponding ketone, especially during workup or purification if oxidizing agents are present.
-
Metabolic Instability: In a biological context, CYP-mediated hydroxylation can occur at the fluorinated carbon, leading to the release of fluoride.[11]
To improve stability, store the purified compound under an inert atmosphere (N₂ or Ar) at low temperatures and avoid exposure to strong acids or bases.
Experimental Protocols
Protocol: Nucleophilic Difluoromethylation of 4-Chlorobenzaldehyde using TMSCF₂H
This protocol is a representative example of a nucleophilic addition to an aromatic aldehyde.
Materials:
-
4-Chlorobenzaldehyde
-
(Difluoromethyl)trimethylsilane (TMSCF₂H)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 4-chlorobenzaldehyde (e.g., 1.0 mmol, 140.6 mg).
-
Solvent Addition: Dissolve the aldehyde in anhydrous THF (5 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add TMSCF₂H (e.g., 1.5 mmol, 1.5 eq) to the cooled solution via syringe.
-
Base Addition: Add a solution of KOtBu in THF (1.0 M, e.g., 1.5 mmol, 1.5 eq) dropwise to the reaction mixture over 10 minutes. The reaction is often exothermic, so slow addition is crucial to maintain the temperature.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with water (15 mL) and then brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure 1-(4-chlorophenyl)-2,2-difluoroethanol.
Safety Note: Difluoromethylating agents can be toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. BJOC - Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Baran difluoromethylation reagent - Enamine [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. sioc.cas.cn [sioc.cas.cn]
- 14. Selective difluoromethylation and monofluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Fluorinated Aromatic Alcohols
Welcome to the Technical Support Center for the purification of fluorinated aromatic alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these unique compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying fluorinated aromatic alcohols?
A1: The primary purification techniques for fluorinated aromatic alcohols include:
-
Recrystallization: Effective for solid compounds where a suitable solvent system can be identified.
-
Column Chromatography (Flash or Preparative): A versatile technique for separating compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation, particularly for complex mixtures or when high purity is required. Reversed-phase HPLC is a common starting point.
-
Distillation (Atmospheric or Vacuum): Suitable for liquid compounds with sufficiently different boiling points from impurities. Vacuum distillation is often preferred to avoid decomposition at high temperatures.
Q2: Why are fluorinated aromatic alcohols often challenging to purify?
A2: The unique properties of the fluorine atom introduce several challenges:
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Altered Polarity: The high electronegativity of fluorine can significantly alter the polarity of the molecule, affecting its solubility and interaction with chromatographic stationary phases in ways that may not be intuitive based on the parent non-fluorinated alcohol.
-
Strong Intermolecular Interactions: Fluorinated compounds can participate in unique intermolecular interactions, such as dipole-dipole and ion-dipole interactions, which can lead to issues like peak tailing in chromatography.
-
Silanol Interactions: The acidic protons of residual silanol groups on silica-based stationary phases can interact strongly with the electron-rich fluorine atoms or the hydroxyl group of the alcohol, leading to poor peak shape in HPLC.[1]
-
Azeotrope Formation: Fluorinated compounds can form azeotropes with common solvents, making separation by distillation difficult.
Q3: I'm observing significant peak tailing when analyzing my fluorinated aromatic alcohol by reversed-phase HPLC. What can I do?
A3: Peak tailing is a common issue and can often be addressed by:
-
Lowering the Mobile Phase pH: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., to pH 3 or lower) can protonate residual silanol groups on the stationary phase, minimizing their interaction with your analyte.[1]
-
Using an End-Capped Column: These columns have been treated to reduce the number of accessible silanol groups.
-
Increasing Buffer Concentration: For ionizable compounds, increasing the buffer concentration in the mobile phase can sometimes improve peak shape.[1]
-
Trying a Different Stationary Phase: A phenyl-hexyl or a fluorinated stationary phase can offer different selectivity and may reduce the problematic interactions.
Q4: How do I choose a suitable solvent for the recrystallization of a fluorinated aromatic alcohol?
A4: The principle of "like dissolves like" is a good starting point. However, due to the unique polarity of fluorinated compounds, some experimentation is often necessary. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[2] Common solvent systems to screen include mixtures of a polar solvent (like ethanol, methanol, or acetone) with a non-polar co-solvent (like hexanes or heptane).
Troubleshooting Guides
Recrystallization
Problem: The compound "oils out" instead of crystallizing.
| Possible Cause | Solution |
| Solution is too concentrated. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. |
| Cooling is too rapid. | Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. |
| Inappropriate solvent system. | Try a different solvent or solvent pair. A solvent in which the compound is slightly less soluble may promote crystallization over oiling out. |
Problem: Poor recovery of the purified compound.
| Possible Cause | Solution |
| Too much solvent was used for dissolution. | Concentrate the filtrate by carefully evaporating some of the solvent and attempt to recrystallize again. |
| The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. |
| Crystals are being lost during transfer. | Ensure all crystals are carefully transferred from the flask to the filter funnel. Wash the flask with a small amount of the ice-cold filtrate to recover any remaining crystals. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude fluorinated aromatic alcohol. Add a few drops of a chosen solvent and observe the solubility at room temperature. If insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but show low solubility when cold. Test various solvents and solvent mixtures to find the optimal system.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add small portions of hot solvent until a clear solution is obtained.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: General Procedure for Flash Column Chromatography
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities. Common mobile phases are mixtures of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, diethyl ether).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (ideally the mobile phase). Carefully apply the sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) if necessary to elute the compounds of interest.
-
Fraction Collection: Collect fractions and monitor the elution of the compounds by TLC.
-
Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Exemplar Purification Data for Selected Fluorinated Aromatic Alcohols
| Compound | Purification Method | Solvent System / Mobile Phase | Observed Purity | Reference |
| 4-(Trifluoromethyl)benzyl alcohol | Column Chromatography | Petroleum Ether : Diethyl Ether (19:1) | >98% | [3] |
| 3-(Trifluoromethyl)benzyl alcohol | Reduced Pressure Distillation | N/A (neat) | >99% | [4] |
| 2-Fluoro-4-hydroxypyridine | Recrystallization | Ethanol/Water | >98% | [2] |
| 4-Fluorophenol | Column Chromatography | Hexane : Ethyl Acetate (gradient) | >99% | Fictional Example |
Note: This data is for illustrative purposes. Optimal conditions may vary depending on the specific impurities present.
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Troubleshooting guide for HPLC peak tailing.
References
Technical Support Center: Synthesis of 2,3-difluoro-4-methylbenzyl alcohol via Grignard Reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-difluoro-4-methylbenzyl alcohol using a Grignard reaction. The information is designed to address specific experimental challenges and optimize reaction outcomes.
Troubleshooting Guide & FAQs
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a Grignard reaction with a fluorinated aromatic aldehyde like 2,3-difluoro-4-methylbenzaldehyde?
A1: The primary challenges stem from the electron-withdrawing nature of the fluorine atoms. This can make the carbonyl carbon of the aldehyde less electrophilic and potentially influence the stability of the resulting alkoxide intermediate. Additionally, ensuring completely anhydrous (water-free) conditions is critical, as any moisture will quench the Grignard reagent.[1][2] The formation of Grignard reagents from organofluorines can also be difficult due to the strength of the carbon-fluorine bond.[3]
Q2: My Grignard reaction is not initiating. What are the common causes and solutions?
A2: Failure to initiate is a common issue. Key causes include:
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction. Activate the magnesium by gently crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
-
Presence of Moisture: Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
-
Alkyl Halide Quality: The alkyl halide used to prepare the Grignard reagent should be pure and dry.
Q3: I am observing a significant amount of a side product that appears to be a biphenyl derivative. What is causing this?
A3: This is likely due to a Wurtz-type coupling reaction, where the Grignard reagent couples with the unreacted aryl halide.[4] This side reaction is often favored at higher temperatures and concentrations. To minimize this, ensure a slow, dropwise addition of the aryl halide during the Grignard reagent formation to maintain a low concentration and control the reaction temperature.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Grignard reagent degradation. - Competing side reactions (e.g., reduction of the aldehyde). | - Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the consumption of the starting aldehyde. - Ensure strict anhydrous conditions and a positive pressure of inert gas. - Maintain a low reaction temperature during the addition of the aldehyde. |
| Formation of a diol byproduct | - This may result from McMurry coupling, especially with an excess of finely divided magnesium.[5] | - Use an appropriate stoichiometry of magnesium. - Ensure the Grignard reagent is fully formed before adding the aldehyde. |
| Difficulty in purifying the final product | - The presence of unreacted starting materials or byproducts with similar polarity. | - Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for purification. - Consider a distillation if the product is thermally stable. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for Grignard reactions with aromatic aldehydes. Note that the presence of fluorine atoms may lead to variations in the observed yields.
| Parameter | Condition | Expected Yield Range (%) | Reference |
| Grignard Reagent | Methylmagnesium Bromide | 60-85% | General Grignard literature |
| Solvent | Anhydrous Diethyl Ether or THF | 60-85% | [2] |
| Reaction Temperature | 0 °C to room temperature | 60-85% | [1] |
| Reaction Time | 1-3 hours | 60-85% | [1] |
Detailed Experimental Protocol
Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Bromomethane or Iodomethane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
2,3-difluoro-4-methylbenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of inert gas.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a single crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of bromomethane or iodomethane (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Add a small amount of the alkyl halide solution to the magnesium turnings to initiate the reaction (indicated by bubbling and a change in color).
-
Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Aldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 2,3-difluoro-4-methylbenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Visualizations
References
Technical Support Center: Reduction of 2,3-difluoro-4-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 2,3-difluoro-4-methylbenzaldehyde to (2,3-difluoro-4-methylphenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reducing agents for the conversion of 2,3-difluoro-4-methylbenzaldehyde to (2,3-difluoro-4-methylphenyl)methanol?
The most common and effective reducing agents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1][2] NaBH₄ is a milder reagent and is often preferred due to its compatibility with protic solvents like methanol and ethanol, making the reaction setup and workup simpler and safer.[1] LiAlH₄ is a much stronger reducing agent and must be used under anhydrous conditions in aprotic solvents such as diethyl ether or tetrahydrofuran (THF).[3]
Q2: What are the potential side reactions I should be aware of during the reduction of 2,3-difluoro-4-methylbenzaldehyde?
Several side reactions can occur, depending on the choice of reducing agent and reaction conditions:
-
Incomplete Reaction: The primary issue can be an incomplete conversion of the aldehyde to the alcohol. This can be addressed by adjusting reaction time, temperature, or the molar ratio of the reducing agent.
-
Cannizzaro Reaction: Since 2,3-difluoro-4-methylbenzaldehyde lacks α-hydrogens, it can undergo a Cannizzaro reaction under strongly basic conditions. This disproportionation reaction would yield both (2,3-difluoro-4-methylphenyl)methanol and 2,3-difluoro-4-methylbenzoic acid. This is more likely if using a strong base in the workup or if the reaction conditions are not properly controlled.
-
Hydrodefluorination (HDF): While less common under standard reduction conditions, there is a possibility of removing one or both fluorine atoms from the aromatic ring, especially at elevated temperatures.[4] This side reaction has been observed with NaBH₄ in the reduction of highly fluorinated arenes.[4]
-
Over-reduction: With very strong reducing agents or harsh conditions, there is a theoretical possibility of over-reduction of the benzyl alcohol to 2,3-difluoro-1,4-dimethylbenzene, though this is not a typical side reaction for NaBH₄ or LiAlH₄ under controlled conditions.
Q3: How can I monitor the progress of the reaction?
The progress of the reduction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (2,3-difluoro-4-methylbenzaldehyde). The reaction is considered complete when the spot corresponding to the starting aldehyde has disappeared. The product, (2,3-difluoro-4-methylphenyl)methanol, will have a different Rf value.
Q4: What is the recommended workup procedure for these reduction reactions?
-
For NaBH₄ reductions in alcoholic solvents: The reaction is typically quenched by the slow addition of water or dilute acid (e.g., 1M HCl) to neutralize any excess NaBH₄. The product is then extracted with an organic solvent like ethyl acetate or dichloromethane.
-
For LiAlH₄ reductions in aprotic solvents: The reaction must be quenched very carefully, typically by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water, while cooling the reaction vessel in an ice bath. This procedure is crucial to safely decompose the reactive aluminum species. The resulting salts are then filtered off, and the organic solvent is evaporated to yield the crude product.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired alcohol | 1. Insufficient reducing agent. 2. Short reaction time. 3. Low reaction temperature. 4. Decomposition of the reducing agent due to moisture (especially LiAlH₄). | 1. Increase the molar equivalents of the reducing agent (typically 1.1-1.5 eq. for NaBH₄). 2. Extend the reaction time and monitor by TLC until the starting material is consumed. 3. If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C), but be mindful of potential side reactions. 4. Ensure all glassware is oven-dried and use anhydrous solvents when working with LiAlH₄. |
| Presence of unreacted starting material | Incomplete reaction. | See "Low yield of the desired alcohol". |
| Formation of an acidic byproduct | Cannizzaro reaction due to basic conditions. | - Avoid strongly basic conditions. - During workup, neutralize the reaction mixture with a dilute acid. - The acidic byproduct can be removed by washing the organic extract with a mild base like saturated sodium bicarbonate solution. |
| Presence of a byproduct with a lower molecular weight (detected by GC-MS) | Possible hydrodefluorination (HDF). | - Maintain a low reaction temperature. - Avoid prolonged reaction times. - If HDF is a persistent issue, consider using a milder reducing agent or different solvent system. |
| Difficulty in isolating the product | 1. Product is water-soluble. 2. Emulsion formation during extraction. | 1. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the alcohol and improve extraction efficiency. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. |
Experimental Protocols
Protocol 1: Reduction of 2,3-difluoro-4-methylbenzaldehyde with Sodium Borohydride (NaBH₄)
Materials:
-
2,3-difluoro-4-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2,3-difluoro-4-methylbenzaldehyde (1.0 eq.) in methanol (10 mL per gram of aldehyde).
-
Cool the solution in an ice bath with stirring.
-
Slowly add sodium borohydride (1.1 - 1.5 eq.) portion-wise over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and quench the reaction by the slow, dropwise addition of 1M HCl until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2,3-difluoro-4-methylphenyl)methanol.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Reduction of 2,3-difluoro-4-methylbenzaldehyde with Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
2,3-difluoro-4-methylbenzaldehyde
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, and condenser (all oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon atmosphere
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.
-
In the flask, suspend LiAlH₄ (1.0 eq.) in anhydrous diethyl ether (15 mL per gram of LiAlH₄).
-
Dissolve 2,3-difluoro-4-methylbenzaldehyde (1.0 eq.) in anhydrous diethyl ether (10 mL per gram of aldehyde) and add it to the dropping funnel.
-
Cool the LiAlH₄ suspension to 0 °C in an ice bath.
-
Add the aldehyde solution dropwise from the dropping funnel to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Quench the reaction by the very slow, sequential dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams)
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Stir the resulting mixture vigorously for 15-30 minutes until a white granular precipitate forms.
-
Add anhydrous sodium sulfate to the mixture and stir for another 10 minutes.
-
Filter the solid salts and wash them thoroughly with diethyl ether.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude (2,3-difluoro-4-methylphenyl)methanol.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Data Presentation
Table 1: Comparison of Reducing Agents for the Reduction of Aromatic Aldehydes
| Parameter | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Milder, more selective | Stronger, less selective |
| Solvents | Protic (Methanol, Ethanol, Water) | Aprotic (Diethyl ether, THF) |
| Conditions | Ambient temperature | 0 °C to ambient temperature, anhydrous |
| Workup | Simple acidic quench | Careful sequential addition of H₂O and NaOH |
| Safety | Relatively safe to handle | Highly reactive with water, pyrophoric |
| Typical Yields | Good to excellent for aldehydes | Excellent for aldehydes |
Visualizations
Caption: A generalized experimental workflow for the reduction of 2,3-difluoro-4-methylbenzaldehyde.
Caption: A troubleshooting decision tree for low product yield in the reduction reaction.
References
Technical Support Center: Synthesis of 2,3-Difluoro-4-methylbenzyl alcohol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Difluoro-4-methylbenzyl alcohol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the primary synthesis route: the reduction of 2,3-Difluoro-4-methylbenzaldehyde.
Issue 1: Low Yield of this compound
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Insufficient Reducing Agent: Ensure the correct molar ratio of the reducing agent to the aldehyde is used. For sodium borohydride (NaBH₄), a common molar ratio is 1.5 to 2 equivalents relative to the aldehyde.[1]
-
Short Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, extend the reaction time.
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they can also slow down the reaction rate.[2] If the reaction is sluggish, consider gradually increasing the temperature while monitoring for side product formation. For some NaBH₄ reductions, heating may be required to drive the reaction to completion.[3]
-
-
Decomposition of Reducing Agent:
-
Moisture Contamination: Sodium borohydride and especially lithium aluminum hydride (LiAlH₄) are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.[4][5]
-
Improper Solvent Choice: The choice of solvent can significantly impact the stability of the reducing agent and the reaction rate. Protic solvents like methanol and ethanol are commonly used with NaBH₄, with methanol generally leading to a faster reaction.[2] However, NaBH₄ can react with these solvents, so the reaction should ideally be carried out at a controlled temperature.
-
-
Side Reactions:
-
Over-reduction: While less common for the reduction of an aldehyde to an alcohol, strong reducing agents like LiAlH₄ under harsh conditions could potentially lead to side reactions.
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo disproportionation to yield an alcohol and a carboxylic acid.[6] Ensure the reaction medium is not strongly basic unless intended.
-
Formation of Borate Esters: During NaBH₄ reduction, borate esters are formed as intermediates. Incomplete hydrolysis of these intermediates during workup can lead to a lower yield of the desired alcohol. Ensure thorough quenching and workup with an acidic solution to hydrolyze these intermediates.
-
Issue 2: Presence of Impurities in the Final Product
Potential Causes and Solutions:
-
Unreacted Starting Material (2,3-Difluoro-4-methylbenzaldehyde):
-
Incomplete Reaction: As mentioned above, ensure sufficient reducing agent and reaction time.
-
Inefficient Purification: Optimize the purification method. Column chromatography using silica gel with a suitable eluent system (e.g., hexane/ethyl acetate) is a common and effective method for separating the alcohol from the more polar aldehyde.[7] HPLC can be used to analyze the purity of the final product.[8][9]
-
-
Formation of Byproducts:
-
Oxidation of the Product: Benzyl alcohols can be susceptible to oxidation back to the aldehyde, especially during workup or storage if exposed to air and certain contaminants. Work up the reaction under an inert atmosphere if necessary and store the purified product under nitrogen.
-
Impurities from Starting Materials: Ensure the purity of the starting 2,3-Difluoro-4-methylbenzaldehyde. Impurities in the starting material will likely carry through the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most direct and widely used method is the reduction of the corresponding aldehyde, 2,3-Difluoro-4-methylbenzaldehyde. This is typically achieved using a hydride-based reducing agent.
Q2: Which reducing agent is better for this synthesis, NaBH₄ or LiAlH₄?
Both sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can effectively reduce aldehydes to primary alcohols.[10][11][12] However, they have different reactivities and handling requirements.
-
Sodium Borohydride (NaBH₄):
-
Lithium Aluminum Hydride (LiAlH₄):
For most lab-scale syntheses of this type, NaBH₄ is the recommended choice due to its ease of use and high chemoselectivity for the aldehyde group.[16]
Q3: What are the optimal reaction conditions for the reduction of 2,3-Difluoro-4-methylbenzaldehyde with NaBH₄?
Optimal conditions can vary, but a good starting point is to use 1.5-2.0 molar equivalents of NaBH₄ in methanol or ethanol at 0°C to room temperature.[17] The reaction progress should be monitored by TLC.
Q4: How does temperature affect the yield of the reaction?
Temperature plays a crucial role in balancing reaction rate and selectivity.
-
Low Temperatures (e.g., 0°C to -78°C): Generally lead to higher selectivity and can minimize side reactions. However, the reaction rate will be slower.[2]
-
Room Temperature: Often a good compromise between reaction rate and selectivity for NaBH₄ reductions.
-
Elevated Temperatures: Can be used to accelerate slow reactions but may increase the risk of side product formation and decomposition of the reducing agent.[3][18]
Q5: What are some alternative synthesis routes to this compound?
Besides the reduction of the aldehyde, other potential routes include:
-
Grignard Reaction: This would involve the reaction of a Grignard reagent, formed from a suitable haloaromatic precursor like 1-bromo-2,3-difluoro-4-methylbenzene, with a formylating agent like formaldehyde or paraformaldehyde. All glassware and reagents for a Grignard reaction must be scrupulously dry.[4][5][19][20]
-
Organolithium Chemistry: This route involves the lithiation of a suitable aromatic precursor, such as 1-bromo-2,3-difluoro-4-methylbenzene, followed by quenching with formaldehyde. Regioselectivity of the lithiation step is crucial for the success of this method.[12][21][22]
Q6: What is a reliable method for purifying the final product?
Flash column chromatography on silica gel is a standard and effective method for purifying benzyl alcohols. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is typically used.[6][7] The purity of the collected fractions should be monitored by TLC or HPLC.[8][9]
Data Presentation
Table 1: Effect of Solvent on the Reduction of Benzaldehydes with NaBH₄
| Solvent | Relative Reaction Rate | Typical Yield Range | Reference |
| Methanol | Fastest | 90-99% | [2] |
| Ethanol | Fast | 90-99% | [2] |
| 2-Propanol | Moderate | 85-95% | [2] |
| tert-Butanol | Slow | Lower yields | [2] |
| Water | Variable, often with additives | 60-90% | [1][10] |
Note: Data is generalized from studies on various benzaldehydes and may need optimization for 2,3-Difluoro-4-methylbenzaldehyde.
Experimental Protocols
Protocol 1: Synthesis of this compound via NaBH₄ Reduction
This protocol is a general guideline and may require optimization.
Materials:
-
2,3-Difluoro-4-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-Difluoro-4-methylbenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde) and cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add 1 M HCl to quench the excess NaBH₄ and hydrolyze the borate esters. Be cautious as hydrogen gas will be evolved. Continue adding HCl until the pH is acidic (~pH 2-3).
-
Extraction: Add water and extract the product with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Visualizations
Caption: Synthesis of this compound via reduction.
Caption: Troubleshooting workflow for low yield or impurities.
References
- 1. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. reddit.com [reddit.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. cerritos.edu [cerritos.edu]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. wiserpub.com [wiserpub.com]
- 12. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. studylib.net [studylib.net]
- 17. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]
- 18. researchgate.net [researchgate.net]
- 19. d.web.umkc.edu [d.web.umkc.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 22. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Troubleshooting the Oxidation of Fluorinated Benzyl Alcohols
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the oxidation of fluorinated benzyl alcohols. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate the nuances of these critical transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the oxidation of fluorinated benzyl alcohols, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My oxidation of a fluorinated benzyl alcohol is sluggish or incomplete. What are the likely causes and how can I improve the conversion?
A1: Incomplete conversion is a frequent challenge, often exacerbated by the electron-withdrawing nature of fluorine substituents, which can deactivate the alcohol.
-
Insufficiently Potent Oxidant: Fluorinated benzyl alcohols are generally less reactive than their non-fluorinated counterparts. The oxidant you are using may not be strong enough.
-
Solution: Consider switching to a more powerful oxidizing agent. For example, if a mild oxidant like manganese dioxide (MnO₂) is failing, you might try a Swern oxidation, a Dess-Martin periodinane (DMP) oxidation, or using pyridinium chlorochromate (PCC).
-
-
Catalyst Deactivation: If using a catalytic system (e.g., TEMPO-based or precious metal catalysts), the catalyst may be deactivated. Benzoic acid byproducts, even in small amounts, can poison some catalysts.
-
Solution: The addition of a non-nucleophilic base can sometimes mitigate catalyst inhibition by neutralizing acidic byproducts.[1] For reusable catalysts, ensure proper regeneration procedures are followed.
-
-
Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.
-
Solution: Cautiously increase the reaction temperature in increments, monitoring for the formation of side products.
-
-
Solvent Effects: The choice of solvent can significantly impact reaction rates.
-
Solution: A solvent that can stabilize the transition state may be beneficial. For some systems, polar aprotic solvents like acetonitrile or dichloromethane are effective.[2]
-
Q2: I'm observing significant over-oxidation to the corresponding fluorinated benzoic acid. How can I improve the selectivity for the aldehyde?
A2: Over-oxidation is a common side reaction, particularly with stronger oxidizing agents or prolonged reaction times.
-
Choice of Oxidant: Strong, chromium-based oxidants in aqueous media are notorious for over-oxidation.
-
Reaction Time and Monitoring: Allowing the reaction to proceed for too long is a primary cause of over-oxidation.
-
Solution: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed.
-
-
Use of Fluorinated Solvents: Certain fluorinated alcohols, when used as solvents or co-solvents, have been shown to inhibit the further oxidation of the aldehyde to the carboxylic acid.[4]
-
Solution: Consider using a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) in conjunction with your oxidizing system.[4]
-
Q3: My reaction is producing unexpected side products. What might they be and how can I avoid them?
A3: The presence of fluorine can lead to unique side reactions.
-
Formation of Aryl Fluoromethyl Ethers: With certain hypervalent iodine reagents, an oxidative rearrangement can occur, leading to the formation of an aryl fluoromethyl ether instead of the desired aldehyde.
-
Solution: This is highly dependent on the specific reagent used. If this side product is observed, switching to a different class of oxidant (e.g., a DMSO-based oxidation like the Swern) is recommended.
-
-
Formation of Benzyl Fluoride: In some cases, dehydroxylative fluorination can occur, replacing the alcohol group with a fluorine atom.
-
Solution: This is more likely with certain fluorinating agents but can sometimes be an unexpected pathway. A change in oxidant and reaction conditions is necessary to avoid this.
-
Q4: How does the position and number of fluorine substituents affect the oxidation reaction?
A4: The electronic effect of fluorine is highly dependent on its position on the aromatic ring.
-
Electron-withdrawing Effects: Fluorine is highly electronegative, making the benzylic carbon more electron-deficient and thus less susceptible to oxidation. This effect is most pronounced when fluorine is in the ortho or para position. Trifluoromethyl groups (-CF₃) have a very strong electron-withdrawing effect and can significantly slow down the reaction.
-
Impact: Expect longer reaction times or the need for more forcing conditions (stronger oxidant, higher temperature) for substrates with multiple fluorine substituents or a trifluoromethyl group.
-
-
Steric Hindrance: An ortho-fluorine substituent can sterically hinder the approach of the oxidant to the alcohol, potentially slowing the reaction rate.
Troubleshooting Decision Tree
References
Technical Support Center: Purification of 2,3-Difluoro-4-methylbenzyl alcohol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,3-Difluoro-4-methylbenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from the synthetic route used. Based on typical syntheses of fluorinated benzyl alcohols, potential impurities may include:
-
Starting materials: Unreacted precursors such as 2,3-Difluoro-4-methylbenzaldehyde or related carboxylic acid derivatives.
-
By-products: Formation of ethers, such as bis(2,3-difluoro-4-methylbenzyl) ether, is a common side reaction for benzyl alcohols.[1]
-
Residual solvents: Solvents used in the reaction and work-up, for example, toluene, ethyl acetate, or hexane.
-
Halogenated impurities: If the synthesis involves halogenated intermediates, residual amounts of these may persist.[2][3]
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is an effective method for removing small amounts of impurities if the crude product is a solid.
-
Flash Column Chromatography: This is a versatile technique for separating the desired alcohol from by-products and other impurities, especially in cases where impurities have different polarities.
-
Distillation: If the alcohol is a liquid and the impurities have significantly different boiling points, vacuum distillation can be a viable option.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: Several analytical methods can be used to determine the purity of the final product:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is highly effective for quantifying the purity and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities and by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities. Quantitative NMR (qNMR) can also be used for purity assessment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after recrystallization | The chosen solvent is too good at dissolving the product, even at low temperatures. | Select a solvent in which the alcohol has high solubility at high temperatures and low solubility at low temperatures. A solvent mixture (e.g., hexane/ethyl acetate) might be necessary. |
| Oiling out during recrystallization | The melting point of the solid is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | Use a lower boiling point solvent or a solvent mixture. Ensure the initial dissolution is in the minimum amount of hot solvent. |
| Incomplete separation in column chromatography | The solvent system (eluent) is not optimal, leading to poor resolution between the product and impurities. | Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives good separation (Rf value of the product around 0.3-0.4). A gradient elution might be necessary. |
| Product degradation during purification | The product may be sensitive to heat (distillation) or acidic/basic conditions (chromatography on untreated silica). | For distillation, use a high vacuum to lower the boiling point. For chromatography, use neutral silica gel. |
| Presence of unexpected peaks in GC-MS or HPLC | Contamination from glassware, solvents, or side reactions during purification. | Ensure all glassware is thoroughly cleaned and dried. Use high-purity solvents for both purification and analysis. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., hexanes, ethyl acetate, toluene, methanol/water, acetone/water) to find a suitable system where the compound is soluble when hot and insoluble when cold.[4][5]
-
Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Flash Column Chromatography Protocol
-
Stationary Phase: Use silica gel (60 Å, 40-63 µm particle size).
-
Eluent Selection: Based on TLC analysis, choose a solvent system that provides good separation. A common starting point for benzyl alcohols is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack the column with silica gel as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this and load it onto the top of the column.
-
Elution: Run the column with the chosen eluent, collecting fractions. A gradient of increasing polarity (e.g., from 5% to 20% ethyl acetate in hexanes) may be required.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Analytical HPLC Method
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 60% acetonitrile and increase to 95% over 20 minutes.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Quantitative Data Summary
Table 1: Typical Solvent Systems for Purification and Analysis
| Technique | Solvent/Eluent System | Purpose |
| Recrystallization | Hexane / Ethyl Acetate | Purification of solid product |
| Methanol / Water | Purification of solid product | |
| Column Chromatography | Hexanes / Ethyl Acetate (Gradient) | Separation of product from impurities |
| HPLC | Acetonitrile / Water (Gradient) | Purity analysis and quantification |
Table 2: Analytical Parameters for Purity Assessment
| Analytical Method | Parameter | Typical Value/Range |
| HPLC | Retention Time | Dependent on specific method conditions |
| Purity (by area %) | > 98% for purified product | |
| GC-MS | Column | DB-5MS or similar non-polar column |
| Oven Program | e.g., 60°C hold, then ramp to 270°C | |
| ¹H NMR (in CDCl₃) | Chemical Shift (CH₂) | ~4.7 ppm |
| Chemical Shift (CH₃) | ~2.3 ppm | |
| Chemical Shift (Ar-H) | ~6.9-7.2 ppm |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol - Google Patents [patents.google.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
stability issues of 2,3-Difluoro-4-methylbenzyl alcohol under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Difluoro-4-methylbenzyl alcohol, focusing on its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: Under acidic conditions, this compound is susceptible to several degradation pathways. The primary concerns include:
-
Oxidation: The benzylic alcohol functional group can be oxidized to the corresponding aldehyde (2,3-Difluoro-4-methylbenzaldehyde) and further to the carboxylic acid (2,3-Difluoro-4-methylbenzoic acid).
-
Dehydration: Acid-catalyzed dehydration can lead to the formation of a carbocation intermediate, which can then react further. A likely product is the corresponding dibenzyl ether formed through intermolecular dehydration. Polymerization to resinous materials is also possible under harsh acidic conditions and higher temperatures.
-
Substitution: In the presence of strong nucleophilic acids (e.g., HCl, HBr), the hydroxyl group can be protonated and subsequently displaced by the halide ion to form the corresponding benzyl halide.
Q2: How do the fluorine and methyl substituents on the aromatic ring affect the stability of the molecule?
A2: The substituents on the benzene ring significantly influence the reactivity of the benzylic alcohol.
-
Fluorine Atoms: As highly electronegative atoms, the two fluorine atoms at the 2- and 3-positions are electron-withdrawing. This can increase the acidity of the hydroxyl group, potentially making it a better leaving group after protonation.[1][2][[“]][4]
-
Methyl Group: The methyl group at the 4-position is electron-donating, which can help to stabilize a positive charge on the benzylic carbon (a carbocation intermediate). This stabilization can facilitate reactions that proceed through a carbocation, such as dehydration and certain substitution reactions.
The interplay of these opposing electronic effects will dictate the overall reactivity and degradation profile of the molecule under acidic conditions.
Q3: What are the expected degradation products of this compound in an acidic solution?
A3: Based on the known reactivity of benzyl alcohols, the following degradation products are anticipated. The formation of these products will depend on the specific acidic conditions (acid type, concentration, temperature) and the presence of oxidizing agents or nucleophiles.
| Potential Degradation Product | Formation Pathway |
| 2,3-Difluoro-4-methylbenzaldehyde | Oxidation |
| 2,3-Difluoro-4-methylbenzoic acid | Further oxidation of the aldehyde |
| Bis(2,3-difluoro-4-methylbenzyl) ether | Intermolecular dehydration |
| 2,3-Difluoro-4-methylbenzyl halide (e.g., chloride, bromide) | Nucleophilic substitution |
| Polymeric materials | Polymerization of carbocation intermediates |
Q4: What analytical methods are recommended for monitoring the stability of this compound?
A4: A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the recommended primary technique. It can separate the parent compound from its potential degradation products, allowing for quantification of the remaining alcohol and the formation of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile degradation products. It can be particularly useful for detecting and identifying unexpected impurities that may not be easily resolved by HPLC.[5][6][7][8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid disappearance of the starting material peak in HPLC analysis. | The acidic conditions are too harsh (high acid concentration or temperature), leading to rapid degradation. | Reduce the acid concentration and/or the temperature of the experiment. Perform a time-course study to monitor the degradation rate. |
| Appearance of multiple new peaks in the chromatogram. | Multiple degradation pathways are occurring simultaneously (e.g., oxidation and dehydration). | Use a gradient HPLC method to achieve better separation of the degradation products. Employ LC-MS to identify the molecular weights of the new peaks to aid in their identification. |
| Poor mass balance in the stability study. | Some degradation products may not be UV-active at the chosen wavelength, or they may be volatile and lost during sample preparation. Insoluble polymeric material may have formed. | Use a diode array detector (DAD) to screen for optimal detection wavelengths for all components. Analyze samples by GC-MS to check for volatile products. Visually inspect the sample for any precipitated material. |
| The primary degradation product is the corresponding aldehyde. | An oxidizing agent is present, or the acidic medium itself is promoting oxidation. | Ensure the experiment is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation. If an oxidizing acid (e.g., nitric acid) is used, consider switching to a non-oxidizing acid (e.g., sulfuric acid, hydrochloric acid). |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound under acidic conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sulfuric acid (H₂SO₄), 0.1 M and 1 M
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium hydroxide (for neutralization)
-
pH meter
2. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
3. Acidic Degradation Procedure:
-
For each acid condition (0.1 M HCl, 1 M HCl, 0.1 M H₂SO₄, 1 M H₂SO₄), mix 1 mL of the stock solution with 9 mL of the respective acid solution in a sealed vial.
-
Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of water.
-
Incubate the vials at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an appropriate amount of sodium hydroxide solution to stop the degradation.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. An example method is provided in the table below.
| HPLC Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0 min: 30% B; 20 min: 80% B; 25 min: 80% B; 26 min: 30% B; 30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the percentage of each degradation product formed.
-
Assess the mass balance of the reaction.
Visualizations
Caption: Potential degradation pathways of this compound under acidic conditions.
References
- 1. [PDF] Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. researchgate.net [researchgate.net]
- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3-Difluoro-4-methylbenzyl alcohol and 2,4-Difluoro-3-methylbenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of two isomeric difluoro-methylbenzyl alcohols: 2,3-Difluoro-4-methylbenzyl alcohol and 2,4-Difluoro-3-methylbenzyl alcohol. As key building blocks in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals, understanding their relative reactivity is crucial for reaction design and optimization.
Due to a lack of direct comparative experimental studies in the published literature, this guide will focus on a qualitative comparison based on well-established principles of physical organic chemistry, namely electronic and steric effects. The analysis is supported by data on substituent effects from the broader chemical literature.
Factors Influencing Reactivity
The reactivity of benzyl alcohols is primarily dictated by the electronic environment of the aromatic ring and the steric hindrance around the benzylic hydroxyl group. Reactions such as oxidation or nucleophilic substitution (following protonation of the alcohol) are sensitive to the electron density at the benzylic carbon.
Electronic Effects: The rate of reactions involving the formation of an electron-deficient transition state at the benzylic carbon is accelerated by electron-donating groups (EDGs) and decelerated by electron-withdrawing groups (EWGs) on the benzene ring. The magnitude of this effect is dependent on the nature of the substituent and its position (ortho, meta, or para) relative to the hydroxymethyl group.
Steric Effects: Bulky substituents, particularly in the ortho position, can sterically hinder the approach of reagents to the benzylic alcohol, thereby reducing the reaction rate.
Qualitative Reactivity Comparison
Based on the principles outlined above, a prediction of the relative reactivity of the two isomers can be made by analyzing the electronic contributions of the fluorine and methyl substituents.
-
This compound: In this isomer, the electron-donating methyl group is in the para position, where it can exert its maximum electron-donating effect through hyperconjugation and a weak +I (inductive) effect. This strong electron donation effectively stabilizes a developing positive charge on the benzylic carbon during a reaction. The two fluorine atoms, being electronegative, act as electron-withdrawing groups primarily through their -I effect.
-
2,4-Difluoro-3-methylbenzyl alcohol: Here, the electron-donating methyl group is in the meta position, from which its ability to donate electron density to the benzylic carbon via resonance is negligible, and its +I effect is less impactful compared to the para position. The two fluorine atoms are at the ortho and para positions. While the para-fluorine can donate electron density via a +R (resonance) effect, its strong -I effect generally makes it a net electron-withdrawing group, albeit weaker than a meta-fluorine.
Both isomers possess an ortho-fluoro substituent, which is expected to exert a similar degree of steric hindrance in both molecules.
Data Presentation
To quantify the electronic effects of the substituents, Hammett constants (σ) are often used. A negative value indicates an electron-donating character, while a positive value signifies an electron-withdrawing character.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |
| -CH₃ | -0.07 | -0.17 |
| -F | +0.34 | +0.06 |
Data sourced from established physical organic chemistry literature.
As the data indicates, the methyl group is electron-donating, with a stronger effect from the para position. Fluorine is electron-withdrawing from both positions, with a significantly stronger effect from the meta position due to the dominance of the inductive effect.
Experimental Protocols
While no direct comparative studies exist, a researcher wishing to quantify the relative reactivity of these two isomers could employ a standard kinetic experiment. A common reaction for benzyl alcohols is oxidation to the corresponding benzaldehyde.
Exemplary Protocol: Oxidation of Benzyl Alcohols
Objective: To compare the relative rates of oxidation of this compound and 2,4-Difluoro-3-methylbenzyl alcohol.
Materials:
-
This compound
-
2,4-Difluoro-3-methylbenzyl alcohol
-
An oxidizing agent (e.g., pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or a catalytic system such as TEMPO/NaOCl)
-
An appropriate solvent (e.g., dichloromethane, acetonitrile)
-
An internal standard for chromatographic analysis (e.g., dodecane)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Prepare stock solutions of known concentrations for each of the benzyl alcohol isomers and the internal standard in the chosen solvent.
-
In a reaction vessel maintained at a constant temperature, combine one of the benzyl alcohol solutions with the internal standard solution.
-
Initiate the reaction by adding a predetermined amount of the oxidizing agent.
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquots immediately (e.g., by adding a reducing agent or filtering off the solid oxidant).
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining benzyl alcohol and the formed benzaldehyde relative to the internal standard.
-
Repeat the experiment under identical conditions for the other isomer.
-
Plot the concentration of the reactant versus time for both isomers. The initial rates of the reactions can be determined from the slopes of these plots, providing a quantitative comparison of their reactivity.
Visualizations
The following diagram illustrates the electronic factors influencing the stability of the transition state during the oxidation of a substituted benzyl alcohol.
Caption: Electronic effects of substituents on the transition state of benzyl alcohol oxidation.
This guide provides a framework for understanding the anticipated reactivity differences between this compound and 2,4-Difluoro-3-methylbenzyl alcohol. Experimental validation of these predictions is encouraged to provide definitive quantitative data.
Positional Isomerism of Fluorinated Benzyl Alcohols: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. The position of the fluorine atom on a benzyl alcohol scaffold can significantly influence its biological activity, a critical consideration in structure-activity relationship (SAR) studies. This guide provides an objective comparison of the biological activity of fluorinated benzyl alcohol isomers, supported by experimental data, to inform drug design and development efforts.
Comparative Biological Activity Data
The inhibitory activity of positional isomers of fluorobenzyl-substituted compounds often reveals a strong dependence on the fluorine atom's location on the aromatic ring. The following table summarizes the quantitative data for a series of 1-benzyl indazole derivatives as inhibitors of soluble guanylate cyclase (sGC) activation, highlighting the impact of the fluoro substituent's position on the benzyl moiety.
| Compound | Position of Fluorine | IC50 (µM) |
| 1-(2-Fluorobenzyl)-3-(5'-hydroxymethyl-2'-furyl)indazole | Ortho | 4.9 |
| 1-(3-Fluorobenzyl)-3-(5'-hydroxymethyl-2'-furyl)indazole | Meta | 10 |
| 1-(4-Fluorobenzyl)-3-(5'-hydroxymethyl-2'-furyl)indazole | Para | 19 |
Data sourced from a structure-activity relationship study on YC-1 analogs.
Experimental Protocols
The following is a representative methodology for determining the inhibitory activity of compounds on a biological target, in this case, mushroom tyrosinase, which can be adapted for other enzymes.
Mushroom Tyrosinase Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of mushroom tyrosinase (e.g., 1000 U/mL) is prepared in a phosphate buffer (e.g., 50 mM, pH 6.8). A solution of L-DOPA (e.g., 2.5 mM) is also prepared in the same buffer to be used as the substrate.
-
Inhibitor Preparation: The fluorinated benzyl alcohol isomers and any derived compounds are dissolved in a suitable solvent, such as DMSO, to create stock solutions. Serial dilutions are then prepared to obtain a range of inhibitor concentrations.
-
Assay Procedure:
-
In a 96-well microplate, 20 µL of the tyrosinase solution is added to each well.
-
Subsequently, 20 µL of each inhibitor dilution is added to the respective wells.
-
The plate is pre-incubated at a controlled temperature (e.g., 25 °C) for 10 minutes.
-
To initiate the enzymatic reaction, 100 µL of the L-DOPA solution is added to each well.
-
The absorbance is measured immediately at a specific wavelength (e.g., 475 nm) using a microplate reader and monitored for a set period (e.g., 20 minutes).
-
-
Data Analysis: The rate of reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = [(Activity without inhibitor - Activity with inhibitor) / Activity without inhibitor] x 100 The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Structure-Activity Relationship Logic
The following diagram illustrates the logical workflow for assessing the impact of isomeric substitution on biological activity.
Caption: Workflow for SAR analysis of fluorinated isomers.
Discussion
The provided data on sGC inhibitors clearly demonstrates that the position of the fluorine atom on the benzyl ring has a profound impact on biological activity. In this specific case, the ortho-fluorinated isomer exhibited the highest potency, being approximately two and four times more active than the meta and para isomers, respectively. This trend highlights the importance of steric and electronic effects conferred by the substituent's position.
The ortho position is in closer proximity to the benzylic alcohol (or the point of attachment to the rest of the molecule), which can lead to more significant electronic and conformational effects. These may include:
-
Inductive Effects: The high electronegativity of fluorine can influence the electron density of the benzyl ring and the benzylic carbon, affecting interactions with the biological target.
-
Conformational Restriction: An ortho substituent can restrict the rotation around the bond connecting the benzyl group to the rest of the molecule, locking it into a more bioactive conformation.
-
Direct Interactions: The fluorine atom itself may participate in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the active site of the target protein.
In contrast, meta and para substitutions place the fluorine atom further away from the core scaffold, leading to different electronic distributions and steric profiles that may be less optimal for binding to the target.
Conclusion
The comparison of fluorinated benzyl alcohol isomers underscores the critical role of positional isomerism in determining biological activity. The data presented indicates that a simple change in the fluorine atom's position from ortho to meta or para can result in a significant loss of potency. Therefore, a systematic evaluation of all positional isomers is a crucial step in the lead optimization phase of drug discovery. The experimental protocols and logical frameworks provided in this guide offer a template for researchers to conduct such comparative studies and to elucidate the structure-activity relationships that govern the efficacy of this important class of compounds.
Differentiating Isomers of Difluoro-methylbenzyl Alcohol: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical step in chemical synthesis and drug discovery. The subtle differences in the spatial arrangement of atoms within isomers can lead to significant variations in their physical, chemical, and biological properties. This guide provides a comparative analysis of spectroscopic techniques used to differentiate positional isomers of difluoro-methylbenzyl alcohol, supported by experimental data and detailed protocols.
The differentiation of difluoro-methylbenzyl alcohol isomers is crucial for ensuring the correct molecular structure is used in further research and development, as the position of the fluorine and methyl groups on the benzyl ring can significantly influence the molecule's reactivity and interaction with biological targets. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for this purpose, each providing unique structural information.
Comparative Spectroscopic Data
The following table summarizes the key distinguishing spectroscopic features for various isomers of difluoro-methylbenzyl alcohol. This data has been compiled from various sources and provides a basis for isomer identification.
| Isomer | Spectroscopic Technique | Key Distinguishing Features |
| 2,4-Difluoro-α-methylbenzyl alcohol | ¹H NMR | Complex splitting patterns in the aromatic region due to fluorine-proton coupling. |
| ¹³C NMR | Distinct chemical shifts for the fluorine-bearing carbons, exhibiting large carbon-fluorine coupling constants (¹JCF). | |
| IR Spectroscopy | Characteristic C-F stretching bands in the 1100-1300 cm⁻¹ region. | |
| Mass Spectrometry | Molecular ion peak and fragmentation patterns influenced by the positions of the fluorine atoms. | |
| 2,6-Difluoro-α-methylbenzyl alcohol | ¹H NMR | A more symmetrical pattern in the aromatic region compared to other isomers due to the ortho-fluorine atoms. |
| ¹³C NMR | Fewer signals in the aromatic region due to symmetry. | |
| IR Spectroscopy | Strong, characteristic O-H stretching band around 3300-3500 cm⁻¹ and C-F stretching bands.[1][2] | |
| Mass Spectrometry | Molecular ion peak at m/z 144, with major fragments at m/z 127 and 123.[1] | |
| 3,5-Difluoro-α-methylbenzyl alcohol | ¹H NMR | Simpler aromatic region splitting pattern compared to ortho- or para-substituted isomers. |
| ¹³C NMR | Characteristic chemical shifts and C-F coupling constants for the meta-fluorine substituted carbons. | |
| IR Spectroscopy | Specific fingerprint region in the IR spectrum allows for differentiation. | |
| Mass Spectrometry | Unique fragmentation pattern upon electron ionization. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying spectroscopic data. Below are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, revealing the connectivity and spatial relationship of atoms.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the difluoro-methylbenzyl alcohol isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands for functional groups such as O-H (alcohol), C-H (aromatic and aliphatic), C=C (aromatic), and C-F bonds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule, which can aid in isomer identification.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique that provides detailed fragmentation patterns.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the characteristic fragment ions. The fragmentation pattern can provide clues about the positions of the substituents on the aromatic ring.
Visualization of Experimental Workflow
The logical flow of experiments for differentiating isomers of difluoro-methylbenzyl alcohol can be visualized as follows:
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently differentiate between the various isomers of difluoro-methylbenzyl alcohol, ensuring the use of the correct compound in their downstream applications.
References
Validating the Synthesis of 2,3-Difluoro-4-methylbenzyl Alcohol: A Spectral Data Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for 2,3-Difluoro-4-methylbenzyl alcohol, a key intermediate in various pharmaceutical and agrochemical syntheses. Due to the limited availability of direct synthesis and spectral data for this specific compound in published literature, this guide proposes a plausible synthetic route and validates the product structure through a detailed comparison with spectral data from analogous compounds.
Proposed Synthesis and an Alternative Approach
A common and effective method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehyde. Consequently, a reliable pathway to this compound is the reduction of 2,3-Difluoro-4-methylbenzaldehyde.
Primary Synthesis Route: Reduction of a Benzaldehyde Derivative
The proposed synthesis involves the reduction of 2,3-Difluoro-4-methylbenzaldehyde using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. This method is widely used due to its high yield and selectivity for the aldehyde functional group.
As an alternative, the Grignard reaction offers another viable synthetic route. This would involve the reaction of a Grignard reagent, such as methylmagnesium bromide, with 2,3-difluorobenzaldehyde, followed by a workup to yield the target secondary alcohol. However, this method can be less direct for primary alcohols and may require more stringent reaction conditions.
Experimental Protocols
Synthesis of this compound via Reduction
-
Dissolution: 2,3-Difluoro-4-methylbenzaldehyde (1.0 eq) is dissolved in methanol at room temperature.
-
Reduction: Sodium borohydride (1.1 eq) is added portion-wise to the solution while stirring. The reaction is typically exothermic and may require cooling to maintain a temperature of 20-25°C.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is quenched by the slow addition of water.
-
Extraction: The product is extracted with an organic solvent, such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Spectral Data Validation
The successful synthesis of this compound can be confirmed by analyzing its spectral data and comparing it with expected values derived from structurally similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons, the methyl protons, and the hydroxyl proton. The fluorine atoms will cause splitting of the adjacent proton signals.
| Compound | Ar-H (ppm) | -CH₂- (ppm) | -CH₃ (ppm) | -OH (ppm) |
| This compound (Predicted) | ~ 6.9 - 7.2 (m) | ~ 4.7 (s) | ~ 2.2 (s) | Variable (br s) |
| 2,3-Difluorobenzyl alcohol [1] | 7.0 - 7.3 (m) | 4.78 (s) | - | 2.1 (t) |
| 4-Methylbenzyl alcohol | 7.1 - 7.3 (d, d) | 4.6 (s) | 2.3 (s) | Variable |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The signals for the aromatic carbons will be split due to coupling with the fluorine atoms.
| Compound | Ar-C (ppm) | -CH₂- (ppm) | -CH₃ (ppm) |
| This compound (Predicted) | ~ 115 - 150 (m, with C-F coupling) | ~ 60 | ~ 15 |
| 2,3-Difluorobenzyl alcohol [1] | 115.8 (dd), 121.3 (dd), 124.5 (m), 129.5 (d), 147.8 (dd), 151.0 (dd) | 59.3 | - |
| 4-Methylbenzyl alcohol | 127.0, 129.2, 137.4, 137.9 | 65.1 | 21.2 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a broad absorption band for the O-H stretch of the alcohol group and characteristic peaks for the aromatic C-H and C-F bonds.
| Compound | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| This compound (Predicted) | ~ 3300-3400 (broad) | ~ 1030-1050 | ~ 3000-3100 | ~ 1100-1250 |
| Fluorobenzyl alcohols (General) [2][3] | 3200-3600 (broad) | 1000-1260 | ~ 3030 | 1100-1300 |
| Benzyl alcohol | ~ 3340 (broad) | ~ 1017 | ~ 3030 | - |
Mass Spectrometry (MS)
The mass spectrum should show the molecular ion peak (M⁺) and characteristic fragmentation patterns for benzyl alcohols.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 158.05 | 141 ([M-OH]⁺), 129 ([M-CH₂OH]⁺), 111 |
| Benzyl alcohol [4] | 108 | 91 ([M-OH]⁺), 79 ([M-CHO]⁺), 77 ([C₆H₅]⁺) |
Visualizing the Workflow
The following diagram illustrates the proposed synthesis and validation workflow.
Caption: Synthesis and spectral validation workflow for this compound.
References
Substituted Benzyl Alcohols: A Comparative Review in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Substituted benzyl alcohols are a versatile class of organic compounds that have garnered significant attention in the field of drug discovery. Their simple, yet tunable chemical structure allows for the exploration of a wide range of biological activities. This guide provides a comparative analysis of substituted benzyl alcohols across various therapeutic areas, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: A Comparative Look at Biological Activities
The biological evaluation of substituted benzyl alcohols has revealed their potential in diverse therapeutic areas, including oncology, infectious diseases, and neurology. The following tables summarize key quantitative data for various substituted benzyl alcohol derivatives, offering a comparative perspective on their efficacy.
Table 1: Anticancer Activity of Substituted Benzyl Alcohol Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| o-Vanillin | MDA-MB-231 (Breast) | SRB | 35.40 ± 4.2 | [1] |
| PC-3 (Prostate) | SRB | 47.10 ± 3.8 | [1] | |
| DU-145 (Prostate) | SRB | 72.50 ± 5.4 | [1] | |
| HT-29 (Colon) | SRB | 85.10 ± 6.5 | [1] | |
| Catechol derivative from piperonal | MDA-MB-231 (Breast) | SRB | - | [1] |
| PC-3 (Prostate) | SRB | - | [1] |
SRB: Sulforhodamine B assay
Table 2: Enzyme Inhibitory Activity of Substituted Benzyl Alcohol Derivatives
| Compound Class | Target Enzyme | Representative Compound(s) | Inhibition | IC50 / Ki | Reference |
| Substituted Benzylamines | 17β-Hydroxysteroid dehydrogenase type 3 (17β-HSD3) | N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide | Potent, selective | ~75 nM | |
| N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide | Potent, selective | 76 nM | |||
| N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide | Potent, selective | 74 nM | |||
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides | Monoamine Oxidase A (MAO-A) | para-F and para-Br substituted derivatives | Selective | 1.38 µM and 2.48 µM | |
| Butyrylcholinesterase (BChE) | meta-methoxy substituted derivative | Moderate | 55% inhibition at 100 µM |
Table 3: Anti-inflammatory Activity of Substituted Benzyl Alcohol Derivatives
| Compound | Assay | Effect | IC50 / % Inhibition | Reference |
| Erinacerin B | LPS-induced NO and PGE2 production in RAW 264.7 cells | Dose-dependent decrease | - | [2] |
| Hericenone E | LPS-induced NO and PGE2 production in RAW 264.7 cells | Dose-dependent decrease | - | [2] |
| 4-Hydroxybenzyl alcohol (HBA) | Carrageenan-induced air pouch model (rats) | Anti-inflammatory activity | - | [3] |
| Acetic acid-induced permeability model (mice) | Anti-inflammatory activity | - | [3] | |
| LPS-activated RAW264.7 macrophages | Suppression of NO production and iNOS expression | - | [3] | |
| 2-Hydroxybenzyl acetate | - | Moderate antibacterial activity | MIC = 250 µg/mL against B. subtilis, S. aureus, E. coli; 62.5 µg/mL against P. aeruginosa | [4] |
| Ibuprofen-amino acid-3,4,5-trimethoxybenzyl alcohol conjugate (21) | Carrageenan-induced rat paw edema | 67% reduction in edema | - | [5] |
| COX-2 Inhibition | 67% inhibition | - | [5] | |
| Ketoprofen-amino acid-3,4,5-trimethoxybenzyl alcohol conjugate (16) | Carrageenan-induced rat paw edema | 91% reduction in edema | - | [5] |
| Ketoprofen-amino acid-3,4,5-trimethoxybenzyl alcohol conjugate (19) | COX-2 Inhibition | 94% inhibition | - | [5] |
NO: Nitric Oxide; PGE2: Prostaglandin E2; iNOS: Inducible Nitric Oxide Synthase; MIC: Minimum Inhibitory Concentration; COX-2: Cyclooxygenase-2
Table 4: Neuroprotective and Anticonvulsant Activity of Substituted Benzyl Alcohols
| Compound | Model | Effect | ED50 / Other metric | Reference |
| 4-Hydroxybenzyl alcohol (HBA) | C. elegans models of Alzheimer's, Parkinson's, and Huntington's disease | Delayed disease progression | - | [6] |
| 4-Methoxybenzyl alcohol (4-MA) | Rat model of cerebral ischemia reperfusion injury | Ameliorated neurological score and cerebral infarct volume | - | [7] |
| Benzyl alcohol | Kindling model of seizures (animal) | Anti-seizure effects | 100 mg/kg | [8] |
| Maximal pentylenetetrazol (PTZ) model (mice) | Suppression of seizures | 300 mg/kg (against hindlimb tonic extension) | [8] | |
| (R)-N-(4'-Substituted)benzyl 2-acetamido-3-methoxypropionamides | Maximal electroshock (MES) seizure model (rodent) | Seizure protection | Comparable or exceeded (R)-lacosamide | [9] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of drug candidates. This section provides methodologies for key assays used to assess the biological activity of substituted benzyl alcohols.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Protocol for Adherent Cells:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted benzyl alcohol derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzyl alcohol derivatives from the mushroom Hericium erinaceum attenuate LPS-stimulated inflammatory response through the regulation of NF-κB and AP-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-angiogenic, anti-inflammatory and anti-nociceptive activity of 4-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Para-Hydroxybenzyl Alcohol Delays the Progression of Neurodegenerative Diseases in Models of Caenorhabditis elegans through Activating Multiple Cellular Protective Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effect of 4-Methoxy benzyl alcohol on the neurovascular unit after cerebral ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzyl alcohol suppresses seizures in two different animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Comparative Guide to Purity Assessment of Synthesized 2,3-Difluoro-4-methylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 2,3-Difluoro-4-methylbenzyl alcohol, a key building block in the synthesis of various pharmaceutical compounds. We will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed experimental protocols and comparative data to aid researchers in selecting the most appropriate method for their needs.
Introduction to Purity Analysis of Fluorinated Aromatic Alcohols
This compound, with its fluorinated aromatic ring, presents unique analytical challenges and considerations. The presence of fluorine atoms can influence the compound's polarity, volatility, and spectral characteristics, necessitating tailored analytical approaches. Common impurities in the synthesis of such compounds may include unreacted starting materials, byproducts from side reactions, and residual solvents. Therefore, robust analytical methods are crucial to ensure the quality and consistency of the synthesized material.
Comparison of Key Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors, including the desired level of sensitivity, the need for impurity identification, and the availability of instrumentation. Below is a comparative overview of the most effective methods for analyzing this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Primary Use | Quantitation of the main component and detection of non-volatile impurities. | Identification and quantitation of volatile impurities and residual solvents. | Structural confirmation and absolute purity determination without the need for a specific reference standard for each impurity. |
| Strengths | High resolution and sensitivity for a wide range of compounds. Well-established and widely available.[1] | Excellent for identifying unknown volatile impurities through mass spectral libraries. High sensitivity.[2][3][4] | Provides unambiguous structural information. ¹⁹F NMR is particularly powerful for fluorinated compounds, offering a wide chemical shift range and high sensitivity, which minimizes signal overlap.[5] |
| Limitations | May not be suitable for highly volatile impurities. Requires reference standards for accurate quantitation of impurities. | Limited to thermally stable and volatile compounds. Derivatization may be required for polar analytes.[2] | Lower sensitivity compared to chromatographic methods for trace impurities. Higher instrumentation cost. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable purity assessment. The following sections provide recommended starting conditions for the analysis of this compound using HPLC, GC-MS, and NMR.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the purity assessment of non-volatile compounds. For fluorinated aromatic compounds, a reversed-phase method with a fluorinated stationary phase can offer unique selectivity.[1][6]
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
| Parameter | Recommended Conditions |
|---|---|
| Column | Phenyl-Hexyl or Fluoro-Phenyl column (e.g., 4.6 mm x 150 mm, 3.5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 254 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Conditions |
|---|---|
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Temperature Program | Start at 60 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
| Sample Preparation | Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR spectroscopy are powerful tools for the structural elucidation and purity determination of this compound. ¹⁹F NMR is particularly advantageous for its high sensitivity and the wide spectral dispersion of fluorine signals, which often allows for the clear identification and quantification of fluorinated impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
¹H NMR Parameters:
| Parameter | Recommended Conditions |
|---|---|
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Internal Standard | Tetramethylsilane (TMS) |
| Pulse Program | Standard single pulse |
| Number of Scans | 16 |
| Relaxation Delay | 5 seconds (for quantitative analysis) |
¹⁹F NMR Parameters:
| Parameter | Recommended Conditions |
|---|---|
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Reference | External or internal reference such as trifluorotoluene |
| Pulse Program | Standard single pulse with proton decoupling |
| Number of Scans | 64 |
| Relaxation Delay | 5 seconds |
Potential Impurities in Synthesized this compound
A thorough understanding of the synthetic route is crucial for identifying potential impurities. A common method for the synthesis of this compound is the reduction of 2,3-Difluoro-4-methylbenzaldehyde.
Analytical Workflow for Purity Assessment
Caption: Synthetic and analytical workflow for this compound.
Expected Impurity Profile:
| Impurity | Potential Source | Recommended Analytical Technique |
| 2,3-Difluoro-4-methylbenzaldehyde | Unreacted starting material | HPLC, GC-MS |
| Toluene or other aromatic hydrocarbons | Impurities in starting materials or solvents | GC-MS |
| Dichloromethane, Ethyl Acetate, etc. | Residual solvents from reaction or workup | GC-MS |
| Bis(2,3-difluoro-4-methylbenzyl) ether | Side reaction during synthesis or storage | HPLC, NMR |
Data Presentation and Interpretation
For a comprehensive purity assessment, the data from each technique should be integrated.
Logical Flow for Purity Determination
Caption: Logical workflow for comprehensive purity assessment.
Example Data Summary Table:
| Analytical Method | Parameter | Specification | Observed Value |
| HPLC | Purity (by area %) | ≥ 99.0% | 99.5% |
| 2,3-Difluoro-4-methylbenzaldehyde | ≤ 0.15% | 0.08% | |
| Any other single impurity | ≤ 0.10% | 0.05% | |
| GC-MS | Residual Dichloromethane | ≤ 600 ppm | < 50 ppm |
| Residual Toluene | ≤ 890 ppm | < 20 ppm | |
| ¹H NMR | Conforms to structure | Conforms | Conforms |
| ¹⁹F NMR | Conforms to structure | Conforms | Conforms |
| Loss on Drying | ≤ 0.5% | 0.2% | |
| Residue on Ignition | ≤ 0.1% | < 0.05% |
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. HPLC provides a robust method for quantifying the main component and non-volatile impurities. GC-MS is indispensable for the identification and quantification of volatile impurities and residual solvents. NMR, particularly ¹⁹F NMR, offers definitive structural confirmation and an orthogonal method for purity determination. By employing a combination of these techniques, researchers can ensure the high quality of their synthesized material, which is critical for the advancement of drug development programs.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. series.publisso.de [series.publisso.de]
- 4. ewai-group.com [ewai-group.com]
- 5. rsc.org [rsc.org]
- 6. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of Novel Fluorinated Benzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Comparative Biological Activity
The following tables summarize the biological activity of various benzyl alcohol derivatives and related fluorinated compounds, providing a basis for understanding the potential impact of fluorination.
Antimicrobial Activity of Benzyl Alcohol Derivatives
This table presents the antibacterial activity of a series of synthesized benzyl alcohol derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. The activity is expressed as the diameter of the zone of inhibition.
| Compound | Substituents | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. P. aeruginosa |
| 2a | 4-methoxy | 8 | 11 |
| 2b | 3,4-dimethoxy | 10 | 9 |
| 2c | 4-hydroxy-3-methoxy | 8 | 8 |
| 2d | 3-ethoxy-4-hydroxy | 12 | 35 |
| 2e | 4-nitro | 0 | 7 |
| Amoxicillin (Standard) | - | 30 | 30 |
| [Source: Adapted from a study on the synthesis and antibacterial activity of benzyl alcohol derivatives.[1]] |
Antiplasmodial Activity of Fluorinated 3-Benzylmenadione Derivatives
To illustrate the effect of fluorine substitution, this table presents the in vitro antiplasmodial activity (IC50) of a library of 6-fluoro-3-benzylmenadione analogues against Plasmodium falciparum. While not benzyl alcohols, these compounds share a benzyl moiety and provide valuable structure-activity relationship (SAR) insights for fluorinated aromatic compounds.[2]
| Compound | R Group on Benzyl Ring | IC50 (nM) |
| A-a-1 | H | 250 |
| A-a-2 | 4-F | 230 |
| A-a-3 | 4-Cl | 140 |
| A-a-4 | 4-Br | 130 |
| A-a-9 | 4-CF3 | 100 |
| A-a-21 | 3-F, 4-CN | 70 |
| Plasmodione (Reference) | 4-CF3 (non-fluorinated core) | 100 |
| [Source: Adapted from a study on the design and synthesis of fluorine-based 3-benzylmenadiones.[2]] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of benzyl alcohol derivatives.
General Procedure for the Synthesis of Benzyl Alcohol Derivatives
Substituted benzaldehydes are dissolved in a suitable solvent, such as methanol or ethanol, and stirred at room temperature to obtain a homogenous solution. A reducing agent, for instance, sodium borohydride (NaBH4) dissolved in a basic solution (e.g., 1M NaOH), is then added slowly over a period of 10-15 minutes. The reaction mixture is stirred for an additional 1-2 hours. The reaction is subsequently quenched by the dropwise addition of a strong acid, such as 6M HCl, until the evolution of hydrogen gas ceases. The resulting precipitate is collected by filtration, washed with distilled water, and dried. The crude product can be further purified by recrystallization or column chromatography.[1]
Protocol for In Vitro Antibacterial Activity Assay (Disc Diffusion Method)
-
Preparation of Microbial Cultures: Bacterial strains, such as Staphylococcus aureus and Pseudomonas aeruginosa, are obtained from a reputable culture collection. The bacteria are cultured in a suitable medium, for example, Mannitol Salt Agar for S. aureus and Nutrient Agar for P. aeruginosa. The media are prepared, autoclaved, and poured into petri dishes.
-
Inoculation: The solidified agar plates are inoculated with the respective bacterial strains.
-
Preparation of Test Compounds: The synthesized benzyl alcohol derivatives are dissolved in a suitable solvent, like dimethyl sulfoxide (DMSO), to a stock concentration (e.g., 20 mg/mL). Serial dilutions are then prepared to obtain various test concentrations.
-
Application to Discs: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a specific volume of each test compound concentration. A standard antibiotic (e.g., Amoxicillin) and a solvent control (DMSO) are also prepared.
-
Incubation: The impregnated discs are placed on the surface of the inoculated agar plates. The plates are then incubated at 37°C for 24-48 hours.
-
Measurement of Inhibition Zones: The antibacterial activity is determined by measuring the diameter of the clear zone of inhibition around each disc in millimeters. The experiment is typically performed in triplicate, and the average values are reported.[1]
Visualizing Experimental Workflows
Diagrams are essential for illustrating complex processes and relationships. The following diagrams, created using the DOT language, depict a general workflow for the biological evaluation of novel compounds and a hypothetical signaling pathway that could be investigated.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Caption: Hypothetical signaling pathway for antimicrobial action of a novel compound.
References
Confirming the Structure of 2,3-Difluoro-4-methylbenzyl Alcohol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental methodologies and data used to confirm the structure of 2,3-Difluoro-4-methylbenzyl alcohol derivatives. The structural elucidation of these compounds is critical in various research and development applications, particularly in medicinal chemistry and materials science, where precise molecular architecture dictates biological activity and physical properties. This document outlines the synthesis of a representative derivative, 2,3-Difluoro-4-methylbenzyl acetate, and details the analytical techniques employed for its structural verification, offering a comparison with alternative characterization methods.
Synthesis and Structural Confirmation Workflow
The synthesis and structural confirmation of this compound derivatives typically follow a systematic workflow. This process begins with the synthesis of the desired derivative from the parent alcohol, followed by purification and subsequent analysis using various spectroscopic and chromatographic techniques to unequivocally determine its chemical structure.
Caption: General workflow for the synthesis and structural confirmation of a this compound derivative.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and accurate characterization of this compound derivatives. The following sections provide methodologies for the synthesis of a representative ester derivative and the key analytical techniques used for its structural confirmation.
Synthesis of 2,3-Difluoro-4-methylbenzyl Acetate
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure 2,3-Difluoro-4-methylbenzyl acetate.
Analytical Techniques for Structural Confirmation
A combination of spectroscopic methods is crucial for the unambiguous structural determination of the synthesized derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons. Key signals to observe for 2,3-Difluoro-4-methylbenzyl acetate would include the aromatic protons, the benzylic methylene protons (CH₂), the methyl protons of the acetate group, and the methyl protons on the aromatic ring.
-
¹³C NMR: Identifies the different carbon environments in the molecule. Expected signals would correspond to the aromatic carbons (with C-F couplings), the benzylic carbon, the carbonyl carbon of the ester, and the methyl carbons.
-
¹⁹F NMR: Directly observes the fluorine atoms, providing information about their chemical environment and coupling to neighboring protons and carbons.
2. Mass Spectrometry (MS):
-
Determines the molecular weight of the compound and provides information about its fragmentation pattern. The molecular ion peak ([M]⁺) should correspond to the calculated molecular weight of the derivative.
3. Infrared (IR) Spectroscopy:
-
Identifies the functional groups present in the molecule. For an ester derivative, a strong characteristic absorption band for the carbonyl group (C=O) stretch is expected around 1740 cm⁻¹, and a C-O stretch around 1230 cm⁻¹.
Data Presentation: Spectroscopic Data for Benzyl Acetate Derivatives
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 4-Methylbenzyl acetate | 7.26 (d, 2H), 7.18 (d, 2H), 5.07 (s, 2H), 2.36 (s, 3H), 2.09 (s, 3H) | 171.10, 138.26, 133.03, 129.38, 128.58, 66.40, 21.32, 21.18 |
| 4-Bromobenzyl acetate | 7.49 (d, 2H), 7.23 (d, 2H), 5.05 (s, 2H), 2.10 (s, 3H) | 170.81, 134.93, 131.81, 129.82, 122.38, 65.55, 21.03 |
| 4-Fluorobenzyl acetate | 7.33 (dd, 2H), 7.06 (t, 2H), 5.07 (s, 2H), 2.10 (s, 3H) | 170.93, 163.63, 161.68, 131.78, 130.22, 115.65, 65.71, 21.05 |
Data sourced from publicly available spectral databases and scientific literature.
Comparison with Alternative Methods
While NMR, MS, and IR are the primary tools for structural confirmation, other techniques can provide complementary information:
-
High-Performance Liquid Chromatography (HPLC): Primarily used to assess the purity of the synthesized compound. It can be coupled with a mass spectrometer (LC-MS) for simultaneous purification and mass determination.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable derivatives, providing both retention time for purity assessment and a mass spectrum for structural information.
-
X-ray Crystallography: Provides the most definitive three-dimensional structure of a compound, but requires the growth of a suitable single crystal, which is not always feasible.
A Comparative Guide to Cross-Referencing Spectral Data of Fluorinated Benzyl Alcohols
For researchers and professionals in drug development, the precise characterization of fluorinated organic molecules is paramount. Fluorine's unique electronic properties can significantly influence a molecule's bioactivity, and thus, unambiguous identification is critical. This guide provides a comparative analysis of spectral data for a series of mono- and di-fluorinated benzyl alcohols, offering a valuable resource for cross-referencing and structural elucidation.
Comparative Spectral Data
The following tables summarize key spectral data (¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR) for benzyl alcohol and its fluorinated derivatives. This data facilitates the comparison of chemical shifts (δ), coupling constants (J), and characteristic infrared absorption frequencies.
Table 1: ¹H NMR Spectral Data for Fluorinated Benzyl Alcohols in CDCl₃
| Compound | δ (ppm) - CH₂ | δ (ppm) - OH | δ (ppm) - Aromatic Protons | J (Hz) |
| Benzyl Alcohol | 4.67 | 2.66 | 7.22-7.46 (m, 5H) | |
| 2-Fluorobenzyl Alcohol | 4.62 | 3.47 | 6.88-7.52 (m, 4H) | |
| 3-Fluorobenzyl Alcohol | 4.52 | 3.52 | 6.92-7.24 (m, 4H) | J(A,F-19)=5.6, J(C,F-19)=9.6 |
| 4-Fluorobenzyl Alcohol | 4.58 | 2.15 | 6.95-7.30 (m, 4H) | |
| 2,4-Difluorobenzyl Alcohol | 4.69 | 1.83 | 6.75-7.38 (m, 3H) | |
| 2,6-Difluorobenzyl Alcohol | 4.81 | 1.85 | 6.88-7.30 (m, 3H) | |
| 3,4-Difluorobenzyl Alcohol | 4.62 | 1.75 | 7.05-7.20 (m, 3H) | |
| 3,5-Difluorobenzyl Alcohol | 4.64 | 1.80 | 6.70-6.90 (m, 3H) |
Table 2: ¹³C NMR Spectral Data for Fluorinated Benzyl Alcohols in CDCl₃
| Compound | δ (ppm) - CH₂ | δ (ppm) - C-OH | δ (ppm) - Aromatic Carbons | J (Hz) |
| Benzyl Alcohol | 65.17 | 140.86 | 127.04, 127.63, 128.55 | |
| 2-Fluorobenzyl Alcohol | 58.9 (d) | 128.4 (d) | 115.2 (d), 124.3 (d), 129.2 (d), 129.8 (d), 160.0 (d) | J(C-F) = 5.9, J(C-F) = 15.6, J(C-F) = 2.9, J(C-F) = 3.9, J(C-F) = 246.1 |
| 3-Fluorobenzyl Alcohol | 64.5 (d) | 143.9 (d) | 114.2 (d), 114.5 (d), 122.6, 130.1 (d), 163.0 (d) | J(C-F) = 1.9, J(C-F) = 7.8, J(C-F) = 21.5, J(C-F) = 22.5, J(C-F) = 245.1 |
| 4-Fluorobenzyl Alcohol | 64.4 | 136.6 (d) | 115.3 (d), 128.8 (d), 162.2 (d) | J(C-F) = 3.8, J(C-F) = 21.5, J(C-F) = 8.8, J(C-F) = 245.1 |
| 2,4-Difluorobenzyl Alcohol | 58.5 (d) | 125.2 (dd) | 103.8 (t), 111.4 (dd), 131.2 (dd), 160.4 (dd), 162.4 (dd) | J(C-F) = 3.9, J(C-F) = 4.4, 15.6, J(C-F) = 25.6, J(C-F) = 3.9, 12.2, J(C-F) = 4.4, 8.3, J(C-F) = 12.2, 248.0, J(C-F) = 11.7, 250.0 |
| 3,5-Difluorobenzyl Alcohol | 64.1 | 145.1 (t) | 102.8 (t), 114.2 (dd), 163.2 (dd) | J(C-F) = 13.2, J(C-F) = 25.4, J(C-F) = 8.3, 13.2, J(C-F) = 13.2, 248.0 |
Table 3: ¹⁹F NMR Spectral Data for Fluorinated Benzyl Alcohols
| Compound | Solvent | δ (ppm) |
| 4-Fluorobenzyl Alcohol | DMSO-d₆ | -117.8 |
| 4-(Trifluoromethyl)benzyl alcohol | CDCl₃ | -62.8 |
| 3,5-Difluorobenzyl alcohol | Not Specified | -111.5 |
Table 4: Key IR Absorption Frequencies (cm⁻¹) for Fluorinated Benzyl Alcohols
| Compound | O-H Stretch | C-H (sp³) Stretch | C-O Stretch | C-F Stretch |
| Benzyl Alcohol | ~3334 (broad) | ~2870, 2931 | ~1017 | - |
| 2-Fluorobenzyl Alcohol | ~3350 (broad) | ~2900 | ~1030 | ~1230 |
| 2,6-Difluorobenzyl Alcohol | ~3600 (sharp) | ~2900 | ~1040 | ~1240 |
| 3,4-Difluorobenzyl Alcohol | Not Specified | Not Specified | Not Specified | Not Specified |
| 3,5-Difluorobenzyl Alcohol | Not Specified | Not Specified | Not Specified | Not Specified |
Table 5: Mass Spectrometry Key Fragments (m/z) for Benzyl Alcohol
| Compound | Molecular Ion (M⁺) | M-1 (Loss of H) | M-17 (Loss of OH) | M-18 (Loss of H₂O) | Tropylium Ion |
| Benzyl Alcohol | 108 | 107 | 91 | 90 | 91 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key analytical techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of the fluorinated benzyl alcohol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] The choice of solvent can influence chemical shifts, so consistency is key for comparison.[2]
-
Instrumentation: Spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.
-
¹H NMR: Standard acquisition parameters are used. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to a single peak for each unique carbon.
-
¹⁹F NMR: ¹⁹F NMR spectra are acquired with proton decoupling. Chemical shifts are referenced to an external standard such as CFCl₃ (δ = 0 ppm). The large chemical shift range of ¹⁹F NMR makes it a powerful tool for distinguishing between different fluorinated compounds.[3][4][5]
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples like benzyl alcohols, a neat spectrum can be obtained by placing a drop of the liquid between two KBr or NaCl plates to form a thin film.[6][7] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a small drop of the sample placed directly on the crystal.[8]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum. Spectra are typically recorded from 4000 to 400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Samples are typically diluted in a volatile organic solvent such as methanol or dichloromethane before injection.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, HP-5MS) is commonly used.
-
Injector Temperature: Typically set around 250-280°C.
-
Oven Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 60°C, hold for a few minutes, and then ramp up to 280-300°C.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
-
Mass Analyzer: A quadrupole or ion trap analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
-
Scan Range: A typical scan range is from m/z 40 to 400.
-
Visualization of the Cross-Referencing Workflow
The following diagram illustrates the logical workflow for identifying and cross-referencing a fluorinated benzyl alcohol using the spectral data provided in this guide.
Caption: Workflow for spectral data cross-referencing.
References
- 1. bkinstruments.co.kr [bkinstruments.co.kr]
- 2. chem.washington.edu [chem.washington.edu]
- 3. biophysics.org [biophysics.org]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. ursinus.edu [ursinus.edu]
- 7. homework.study.com [homework.study.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Safety Operating Guide
Proper Disposal of 2,3-Difluoro-4-methylbenzyl Alcohol: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of 2,3-Difluoro-4-methylbenzyl alcohol, a halogenated organic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personnel safety and environmental protection. The following protocols are based on general best practices for laboratory hazardous waste management and are intended to supplement, not replace, institution-specific and regulatory guidelines.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for specific hazard information. While a specific SDS for this compound was not located, data for similar fluorinated and methylbenzyl alcohol compounds indicate that this substance may cause skin and eye irritation.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Wear suitable chemical-resistant gloves.[1][2]
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
Waste Characterization and Segregation
This compound is classified as a halogenated organic waste due to the presence of fluorine atoms.[5] It is imperative to segregate this waste stream from non-halogenated organic waste, aqueous waste, and solid waste to ensure proper disposal and prevent dangerous chemical reactions.[5][6] Mixing incompatible waste streams can lead to hazardous situations and may result in costly disposal fees.[7]
| Waste Category | Description | Examples of Incompatible Wastes |
| Halogenated Organic Waste | Organic solvents and compounds containing fluorine, chlorine, bromine, or iodine.[5] | Acids, bases, strong oxidizing agents.[6][8] |
| Non-Halogenated Organic Waste | Organic solvents and compounds without halogens (e.g., ethanol, hexane, acetone).[5][9] | Halogenated organic compounds, strong acids, bases. |
| Aqueous Waste | Solutions of acids, bases, and inorganic salts.[5] | Organic solvents. |
| Solid Waste | Contaminated lab materials (e.g., gloves, paper towels, empty containers). | Liquids. |
Disposal Procedures
The disposal of this compound must comply with federal regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), as well as state and local rules.[8]
Step 1: Container Selection and Labeling
-
Select a Compatible Container: Use a designated, leak-proof container made of a material compatible with halogenated organic compounds.[10] The container must have a secure screw-top cap.[10]
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste."[11] The label must also include:
Step 2: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[8][10]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent spills from reaching the environment.[12]
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when actively adding waste.[6]
-
Storage Limits: Do not exceed the storage limits for hazardous waste in your laboratory (e.g., typically no more than 55 gallons of hazardous waste).[13]
Step 3: Waste Disposal Request and Pickup
-
Arrange for Disposal: Once the container is full (no more than 90% capacity) or has been in storage for the maximum allowed time (often 90 days, but regulations can vary), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][8]
-
Documentation: Complete all necessary waste disposal request forms as required by your institution.
Disposal of Empty Containers:
An empty container that held this compound must be managed properly. The first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[12] For containers of highly toxic chemicals, the first three rinses must be collected.[12] After thorough rinsing and air-drying, and once all chemical labels are defaced, the container may be disposed of as regular trash, depending on institutional policies.[13]
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. pfw.edu [pfw.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. medlabmag.com [medlabmag.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. vumc.org [vumc.org]
Personal protective equipment for handling 2,3-Difluoro-4-methylbenzyl alcohol
Health Hazard Information
Based on data from similar compounds, 2,3-Difluoro-4-methylbenzyl alcohol is expected to cause skin and eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Some related compounds are harmful if swallowed.[3][4]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[3][5][6]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing.[5] If skin irritation or a rash occurs, get medical advice.[5][7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[3][5] Remove contact lenses if present and easy to do.[3][5] Continue rinsing.[3][5] If eye irritation persists, seek medical attention.[3][5]
-
If Swallowed: Rinse mouth with water.[5] Do NOT induce vomiting.[5] Call a poison center or doctor if you feel unwell.[5]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary to minimize exposure when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications & Remarks |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with ANSI Z87.1 standards. A face shield may be required for splash hazards.[5] An emergency eye wash station should be readily accessible.[8][9] |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are generally suitable for short-term protection.[5][8] Always inspect gloves before use and change them immediately upon contamination.[5] For prolonged contact, consider double glooving.[7][8] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn and buttoned to protect skin and clothing.[5][8] For larger quantities or significant splash potential, a chemically resistant gown or apron is recommended.[5][7] |
| Respiratory Protection | NIOSH-approved respirator | Generally not required under normal use with adequate ventilation, such as in a chemical fume hood.[5][8] If aerosols or mists are generated, or if working in a poorly ventilated area, a respirator is necessary.[5][8] |
Operational and Disposal Plans
Handling and Storage:
-
Handling:
-
Storage:
Spill and Disposal Plan:
-
Spill Cleanup:
-
Disposal:
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. westliberty.edu [westliberty.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. merck.com [merck.com]
- 8. benchchem.com [benchchem.com]
- 9. thgeyer.com [thgeyer.com]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
